Product packaging for Dihydrogen phosphorodithioate(Cat. No.:CAS No. 44042-83-3)

Dihydrogen phosphorodithioate

Cat. No.: B14651083
CAS No.: 44042-83-3
M. Wt: 129.12 g/mol
InChI Key: NAGJZTKCGNOGPW-UHFFFAOYSA-M
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Description

Dihydrogen phosphorodithioate is a key organophosphorus compound of significant interest in chemical and biochemical research, primarily for its role as a precursor to hydrogen sulfide (H2S)-releasing molecules. The core phosphorodithioate structure is established as a versatile template for developing slow-releasing H2S donors, which are valuable tools for studying the physiological and protective roles of this important gasotransmitter in biological systems . Researchers utilize such donors to investigate mechanisms like vasodilation, anti-inflammatory effects, and protection against oxidative stress in cellular models . Beyond its application in H2S research, the phosphorodithioate functional group is integral to other fields. It is a critical component in the synthesis of certain radioprotective agents and is widely used to create phosphorothioate oligonucleotides. These oligonucleotides, where a non-bridging oxygen is replaced by sulfur, are nuclease-resistant and are therefore essential tools in antisense technology and therapeutic development . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O2PS2- B14651083 Dihydrogen phosphorodithioate CAS No. 44042-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dihydroxy-sulfanylidene-sulfido-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGJZTKCGNOGPW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=S)(O)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O2PS2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20785387
Record name Dihydrogen phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20785387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44042-83-3
Record name Dihydrogen phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20785387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dihydrogen Phosphorodithioate and Its Derivatives

Classical and Emerging Synthetic Approaches

The synthesis of phosphorodithioates and their analogs is achieved through several key methodologies, each with its own set of advantages and applications. These methods range from classical approaches to more modern, efficient techniques.

H-Phosphonothioate and H-Phosphonodithioate Methodologies

The H-phosphonothioate method is a significant strategy for creating phosphorodithioate (B1214789) linkages, particularly in the synthesis of oligonucleoside phosphorodithioates. researchgate.net This approach involves the oxidation of H-phosphonothioate intermediates with elemental sulfur to form the desired phosphorodithioate bond. researchgate.net One route starts with the condensation of a deoxynucleoside phosphorodiamidite with a protected deoxynucleoside, which yields a deoxydinucleoside phosphoramidite (B1245037). This intermediate then undergoes sulfhydrolysis with hydrogen sulfide (B99878) (H₂S) to produce an H-phosphonothioate, which is subsequently oxidized with sulfur to form the deoxydinucleoside phosphorodithioate. researchgate.net An alternative pathway involves the sequential treatment of the deoxydinucleoside phosphoramidite with a mercaptan followed by sulfur to yield the phosphorodithioate triester. researchgate.net

Similarly, nucleoside H-phosphonodithioate monoesters can be oxidatively esterified in the presence of iodine and a hydroxylic component to produce nucleoside phosphorodithioate diesters in a one-pot reaction. oup.com This transformation is believed to proceed through metaphosphate-like intermediates. oup.com These methods have been successfully applied to automated solid-phase synthesis of phosphorodithioate DNA. researchgate.net

Phosphoramidite and Thiophosphoramidite Strategies

Phosphoramidite and thiophosphoramidite chemistries are cornerstone techniques in the synthesis of modified oligonucleotides, including those with phosphorodithioate linkages. The thiophosphoramidite method, in particular, has been successfully used for the preparation of mixed-base oligonucleotides containing contiguous phosphorodithioate linkages. oup.com

The synthesis cycle for a phosphorodithioate linkage using a thiophosphoramidite involves the coupling of the thiophosphoramidite to the free 5'-hydroxyl group on a solid support, activated by agents like dicyanoimidazole (DCI) or tetrazole. glenresearch.com The resulting thiophosphite triester is then sulfurized using reagents such as 3-ethoxy-1,2,4-dithiazolidine-5-one (EDITH) or 3-((N,N-dimethyl-aminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT). glenresearch.com DDTT is often preferred as it can reduce the formation of phosphoromonothioate byproducts. glenresearch.com While tetrazole is a common activator, DCI has been shown to be more efficient for phosphorodithioate linkage synthesis. glenresearch.com

A key difference in synthesizing RNA with phosphorodithioate (PS2) linkages is the extended coupling and sulfurization times required compared to standard RNA synthesis. nih.gov For instance, RNA-thiophosphoramidites may require a 12-minute coupling step, significantly longer than the 4 minutes needed for standard RNA phosphoramidites. nih.gov

Oxathiaphospholane (B1262164) and Dithiaphospholane Approaches in Analog Synthesis

The oxathiaphospholane and dithiaphospholane approaches are valuable for synthesizing sulfur-containing analogs of biologically important molecules like lysophosphatidic acid (LPA), cyclic phosphatidic acid (cPA), and lysophosphatidylcholine. rsc.orgnih.govresearchgate.net These methods provide a route to phosphorodithioate derivatives of these lipids. rsc.orgnih.gov

For example, the synthesis of phosphorodithioate analogues of LPA and cPA has been achieved using these approaches, resulting in a series of compounds with different fatty acid residues. rsc.orgresearchgate.net Similarly, phosphorodithioate analogs of 2-methoxy-lysophosphatidylcholine have been synthesized using the dithiaphospholane method. nih.gov In the context of nucleoside derivatives, 5′-O-phosphorodithioates can be prepared from 1,3,2-dithiaphospholane 2-sulfides. thieme-connect.de

Reactions Involving Inorganic Phosphorus Sources (e.g., P4S10)

Phosphorus pentasulfide (P₄S₁₀) is a common and inexpensive starting material for the synthesis of phosphorodithioates. acs.orgfigshare.com A notable method involves the reaction of P₄S₁₀ with alcohols. For instance, reacting P₄S₁₀ with ethanol (B145695) in the presence of alumina-supported ammonium (B1175870) acetate (B1210297) under microwave irradiation can produce O,O'-diethyl ammonium dithiophosphate (B1263838) quantitatively. thieme-connect.com This intermediate can then react with various alkyl halides to yield phosphorodithioates in high yields (75-93%). thieme-connect.com

An electrochemical, one-pot, four-component strategy has been developed for the synthesis of β-keto phosphorodithioates. acs.orgfigshare.com This green chemistry approach utilizes alkenes, air as the oxygen source, and P₄S₁₀ as the sulfur and phosphorus source at room temperature. acs.orgfigshare.com Dithiophosphates can also be synthesized by reacting diols with P₄S₁₀ in toluene (B28343) at elevated temperatures. nih.gov

One-Pot and Solvent-Free Syntheses

In recent years, there has been a drive towards developing more efficient and environmentally friendly synthetic methods. One-pot and solvent-free syntheses of phosphorodithioates have emerged as attractive alternatives to traditional methods.

A one-pot, four-component electrochemical synthesis allows for the creation of β-keto phosphorodithioates from alkenes, air, and phosphorus pentasulfide under metal-free conditions. acs.orgfigshare.comfigshare.com This method is advantageous due to its operational simplicity, mild reaction conditions, and step economy. acs.orgfigshare.com

Solvent-free approaches, often utilizing microwave irradiation, offer rapid and high-yielding reactions. thieme-connect.comresearchgate.net For example, phosphorodithioates can be prepared by reacting phosphorus pentasulfide with an alcohol on an alumina-supported ammonium acetate solid support, followed by reaction with an alkyl halide under microwave irradiation. thieme-connect.comthieme-connect.com This method avoids the use of bulk solvents, reduces reaction times, and simplifies work-up procedures. thieme-connect.com Mechanochemical synthesis, which involves grinding reagents together, is another solvent-free technique that has been used to produce dithiophosphonic acids from Lawesson's Reagent and water or alcohols with 100% atom economy. tandfonline.com

Stereoselective Synthesis and Control of P-Chirality

The synthesis of phosphorodithioates often results in a chiral phosphorus center, leading to the formation of diastereomers. Controlling the stereochemistry at this center is a significant challenge and an area of active research, particularly for applications in therapeutic oligonucleotides.

While phosphorodithioate linkages themselves are achiral at the phosphorus atom, the synthetic intermediates and related phosphorothioate (B77711) analogs often possess P-chirality. glenresearch.comoup.com The stereoselective synthesis of P-chiral compounds is crucial as the biological activity of molecules like antisense oligonucleotides can be dependent on the stereochemistry of the phosphate (B84403) backbone modifications. researchgate.netrsc.org

Several strategies have been developed to achieve stereocontrolled synthesis of P-chiral phosphorus compounds. The Stec reaction, for example, allows for the stereospecific synthesis of P-chiral biophosphate analogs. researchgate.net Other approaches for stereoselective synthesis of related phosphorothioates, which can inform the synthesis of phosphorodithioates, include the use of chiral auxiliaries, such as oxazaphospholidine derivatives, and P(V)-based platforms that allow for the installation of stereodefined linkages. rsc.orgnih.govchemrxiv.org While methods for the stereoselective synthesis of P-chiral phosphorodithioates are less developed than for phosphorothioates, the principles of controlling P-chirality are transferable and remain a key goal in the field.

Interactive Data Table: Synthesis of Phosphorodithioate Derivatives

ProductStarting MaterialsReagents/ConditionsYieldReference
S-Benzyl O,O-Diethyl PhosphorodithioateO,O'-diethyl ammoniumdithiophosphate, Benzyl halideMicrowave irradiation93% thieme-connect.com
β-Keto phosphorodithioatesAlkenes, P₄S₁₀Electrochemical, one-pot, metal-free, air as oxygen sourceNot specified acs.orgfigshare.com
O,O'-Dialkyl PhosphorodithioatesP₄S₁₀, AlcoholsAlumina-supported ammonium acetate, microwave irradiation75-93% thieme-connect.com
DialkoxydithiophosphatesFatty alcohols, P₄S₁₀Elevated temperature (85 °C)66-93% nih.gov
Dithiophosphonic acidsLawesson's Reagent, Water/AlcoholsMechanochemical grinding (solvent-free)Quantitative tandfonline.com

Synthesis of Oligonucleotide Phosphorodithioates and Analogues

The synthesis of oligonucleotides containing the phosphorodithioate (PS2) linkage, where both non-bridging oxygen atoms of the phosphate backbone are substituted with sulfur, has been a significant area of research. This modification results in an analogue that is achiral at the phosphorus center, similar to the natural phosphodiester linkage, yet offers enhanced resistance to nuclease degradation. nih.govglenresearch.com Various chemical strategies have been developed to incorporate this linkage into oligonucleotides and other related biomolecules.

Oligonucleoside Phosphorodithioate Synthesis

The creation of oligonucleoside phosphorodithioates has been approached through several distinct synthetic methodologies, including solution-phase and solid-phase techniques.

One prominent method is the H-phosphonothioate method , which allows for the solid-phase synthesis of DNA sequences up to 20-mers. researchgate.net This approach involves the assembly of oligonucleoside H-phosphonothioates, followed by a sulfurization step using elemental sulfur to form the desired phosphorodithioate linkages. researchgate.net A key advantage is the ability to use standard solid-phase synthesis cycles with modifications to the monomer units and oxidation step. researchgate.net

The triester method has also been successfully employed for the preparation of oligo-2'-deoxyribonucleotide phosphorodithioates. nih.gov This solution-phase block synthesis is suitable for large-scale production and yields phosphorodithioates with high purity, avoiding phosphorothioate impurities. nih.gov The core of this method involves reacting a protected nucleoside with a dithiophosphorylating agent, followed by coupling with another protected nucleoside unit. nih.gov

Another significant advancement was the development of thiophosphoramidites for use in solid-phase synthesis. glenresearch.com In this strategy, one sulfur atom is contributed by the thiophosphoramidite monomer, while the second is introduced by a sulfurization reagent during the synthesis cycle. glenresearch.com This method integrates well with standard automated DNA synthesis protocols. More complex approaches have also been explored, such as the dithiaphospholane approach , for the synthesis of oligo(deoxyribonucleoside phosphorodithioate)s. acs.org

Synthetic Method Key Reagents/Monomers Key Features
H-Phosphonothioate Method Protected nucleoside thiophosphoramidites, Elemental sulfurSolid-phase synthesis; sulfurization occurs after strand assembly. researchgate.net
Triester Method Dithiophosphorylating agent RSP(S)(ODhbt)₂, Protected nucleosidesSolution-phase block synthesis suitable for large-scale production. nih.gov
Thiophosphoramidite Method DNA or 2'-OMe thiophosphoramidites, Sulfurizing reagentSolid-phase synthesis; one sulfur is from the monomer, one from the reagent. glenresearch.com
Dithiaphospholane Approach Dithiaphospholane derivativesUsed for the synthesis of oligo(deoxyribonucleoside phosphorodithioate)s. acs.org

Phosphorodithioate-Modified DNA and RNA Analogues

The unique properties of the phosphorodithioate linkage have made it an attractive modification for creating DNA and RNA analogues for therapeutic and research applications.

Phosphorodithioate-RNA (PS2-RNA) analogues exhibit high stability against nucleases and have demonstrated biological activity in vitro, including the ability to silence mRNA and act as protein-binding aptamers (thioaptamers). nih.gov The solid-phase synthesis of PS2-RNA utilizes RNA-thiophosphoramidite monomers. nih.gov A critical difference from standard RNA synthesis is the significantly longer coupling time required for the RNA-thiophosphoramidite, which can be around 12 minutes compared to 4 minutes for standard phosphoramidites, using an activator like 5-(bis-3.5-trifluoromethylphenyl)-1H-tetrazole (Activator 42). nih.gov The synthesis cycle involves four main steps: detritylation, coupling, sulfurization, and capping. nih.gov

In the realm of DNA analogues , phosphorodithioates serve as a compelling alternative or complement to the more common phosphorothioate modification. glenresearch.com While phosphorothioates introduce a stereocenter at each modified phosphorus atom, leading to a complex mixture of diastereomers, the phosphorodithioate linkage is achiral, avoiding this complexity. glenresearch.com This modification has been successfully incorporated into various antisense oligonucleotide designs, including:

Gapmers : LNA-DNA-LNA chimeric antisense oligonucleotides where phosphorodithioate substitutions are well-tolerated, especially in the LNA flanking regions. glenresearch.com

Mixmers : Oligonucleotides with alternating LNA/DNA units where the compatibility of PS2 linkages is dependent on the specific sequence. glenresearch.com

These analogues are valued for their enhanced nuclease stability, which is even greater than that of their phosphorothioate counterparts. glenresearch.com

Analogue Type Modification Key Synthetic Feature Application Highlight
PS2-RNA Full substitution of non-bridging oxygens with sulfur in the RNA backbone.Requires extended coupling times (approx. 12 mins) with RNA-thiophosphoramidites. nih.govmRNA silencing and use in thioaptamers. nih.gov
LNA/DNA Gapmers Up to seven phosphorodithioate substitutions in LNA-DNA-LNA structures.Utilizes commercially available DNA and custom-synthesized LNA thiophosphoramidites. glenresearch.comRNase H activating antisense oligonucleotides. glenresearch.com
LNA/DNA Mixmers Phosphorodithioate substitutions in alternating LNA/DNA sequences.Compatibility and benefit are sequence-dependent. glenresearch.comSteric blocking and exon-skipping experiments. glenresearch.com

Synthesis of Phosphorodithioate Lipids and Related Analogues

The principles of phosphorodithioate chemistry have been extended to the synthesis of lipid analogues, creating novel molecular tools for studying metabolic processes.

A primary focus has been the chemical synthesis of phosphorodithioate derivatives of lysophosphatidic acids (LPA) and cyclic phosphatidic acids (cPA) . rsc.orgresearchgate.net These syntheses have successfully employed both the oxathiaphospholane and dithiaphospholane approaches. rsc.orgresearchgate.net Using these methods, series of lipid analogues have been created with various saturated (e.g., 12:0, 14:0, 16:0, 18:0) and unsaturated (18:1) fatty acid residues. rsc.orgresearchgate.net While the synthesis can yield the target compounds, challenges remain; for instance, phosphorodithioate analogues of LPA obtained as triethylammonium (B8662869) salts were found to be unstable, decomposing upon conversion to the ammonium salt form. rsc.orgresearchgate.net

A general and efficient synthetic route to phosphorodithioate analogues of other naturally occurring lipids has also been established, further broadening the scope of these compounds. acs.org Additionally, synthetic strategies have been developed for phosphatase-resistant analogues of other important signaling lipids, such as phosphatidylinositol-3-phosphate (PtdIns(3)P) , including phosphorothioate versions. nih.gov These complex syntheses often rely on sophisticated protecting group strategies to differentiate the various hydroxyl groups on the inositol (B14025) ring. nih.govrsc.org

Lipid Analogue Synthetic Approach Key Reagents Resulting Product Form
LPA Phosphorodithioate Oxathiaphospholane & DithiaphospholaneOxathiaphospholane/dithiaphospholane reagentsSynthesized as triethylammonium salts; unstable as ammonium salts. rsc.orgresearchgate.net
cPA Phosphorodithioate Oxathiaphospholane & DithiaphospholaneOxathiaphospholane/dithiaphospholane reagentsSynthesized as stable ammonium salts with various fatty acid chains. rsc.orgresearchgate.net
PtdIns(3)P Analogues Asymmetric synthesis with protecting groupsPhosphoramidite reagents, protected D-myo-inositolMetabolically stabilized analogues with various diacylglyceryl moieties. nih.gov

Development of Novel Dithiophosphorylating Reagents

The advancement of phosphorodithioate synthesis is intrinsically linked to the development of effective dithiophosphorylating reagents. These electrophilic compounds are crucial for introducing the dithiophosphate moiety onto a nucleoside or other molecule.

In the triester synthesis method, a key reagent used is RSP(S)(ODhbt)₂ , where R is the 2,4-dichlorobenzyl protecting group and Dhbt stands for 3,4-dihydro-4-oxo-benzotriazin-3-yl . nih.gov This agent reacts with a protected nucleoside to form the dithiophosphorylated intermediate necessary for subsequent coupling. nih.gov

Other research has focused on creating new electrophilic dithiophosphorylating reagents to improve efficiency and expand the utility of the methodology. researchgate.net For example, the reagent DPSE-SP(S)Cl₂ (where DPSE is 2-(methyldiphenylsilyl)ethyl) has been described for the introduction of the phosphorodithioate linkage. sigmaaldrich.cn The development of novel capping reagents has also been important for ensuring high-quality synthesis on solid supports, which is critical for applications like microarrays. google.com

Reagent Name/Structure Application
RSP(S)(ODhbt)₂ (R = 2,4-dichlorobenzyl; Dhbt = 3,4-dihydro-4-oxo-benzotriazin-3-yl)Used in the triester method to dithiophosphorylate protected nucleosides. nih.gov
DPSE-SP(S)Cl₂ (DPSE = 2-(methyldiphenylsilyl)ethyl)A dithiophosphorylating reagent for introducing the phosphorodithioate linkage. sigmaaldrich.cn
General Electrophilic Dithiophosphorylating Reagents Used to create dithiophosphate intermediates for subsequent coupling reactions. researchgate.net
Novel Capping Reagents Used for high-quality synthesis on solid supports like microarrays and biochips. google.com

Coordination Chemistry of Phosphorodithioate Ligands

Ligand Design and Structural Aspects of Phosphorodithioates

The versatility of phosphorodithioate (B1214789) ligands stems from the various coordination modes they can adopt, which are influenced by factors such as the nature of the metal ion, the steric and electronic properties of the substituents on the phosphorus atom, and the reaction conditions. researchgate.net

Monodentate, Bidentate, and Multidentate Coordination Modes

Phosphorodithioate ligands are known to coordinate to metal centers in several distinct fashions, primarily as monodentate, bidentate, and, less commonly, multidentate ligands. researchgate.netresearchgate.net

Monodentate Coordination: In this mode, only one of the two sulfur atoms of the phosphorodithioate group binds to the metal center. researchgate.netresearchgate.net This type of coordination is less common than the bidentate mode but has been observed in specific instances, such as in certain organometallic complexes where steric hindrance or the electronic requirements of the metal center favor single-point attachment. acs.org For example, in the complex CpNbCl₃[S₂P(OPr-iso)₂], the phosphorodithioate ligand is monodentate. acs.org

Bidentate Coordination: This is the most prevalent coordination mode for phosphorodithioate ligands, where both sulfur atoms bind to the same metal center, forming a four-membered chelate ring. researchgate.netresearchgate.net This chelation imparts significant stability to the resulting metal complexes. The bonding within the chelate ring can be either symmetric, with equal M-S bond lengths, or asymmetric (anisobidentate), with unequal M-S bond lengths. researchgate.net The degree of symmetry often depends on the electronic configuration and coordination geometry of the metal ion.

Multidentate Coordination: While less common, phosphorodithioate ligands can act as multidentate ligands, particularly in the formation of polynuclear complexes where they bridge multiple metal centers. researchgate.netresearchgate.net This bridging capability allows for the construction of complex supramolecular architectures.

Chelation and Bridging Structures in Metal Complexes

The ability of phosphorodithioate ligands to act as both chelating and bridging ligands is a cornerstone of their rich coordination chemistry, leading to the formation of a diverse range of mononuclear and polynuclear metal complexes. researchgate.netresearchgate.net

Bridging Structures: Phosphorodithioate ligands can bridge two or more metal centers in various ways. acs.org A common bridging mode involves one sulfur atom coordinating to one metal center while the other sulfur atom binds to a second metal center, leading to the formation of dimeric or polymeric structures. researchgate.net For instance, the binuclear molecular structure of [Cd₂{S₂P(O-s-C₄H₉)₂}₄] features bridging phosphorodithioate ligands. researchgate.net In some cases, a single sulfur atom can even bridge two metal ions. These bridging interactions are crucial in the formation of extended networks and clusters.

Coordination ModeDescriptionExample Compound
Monodentate One sulfur atom coordinates to the metal center.CpNbCl₃[S₂P(OPr-iso)₂] acs.org
Bidentate (Chelating) Both sulfur atoms coordinate to the same metal center.[Ni{S₂P(OEt)₂}₂]
Bidentate (Bridging) The ligand bridges two metal centers.[Cd₂{S₂P(O-s-C₄H₉)₂}₄] researchgate.net

Complex Formation with Transition Metals

Phosphorodithioate ligands readily form stable complexes with a wide range of transition metals, owing to the soft nature of the sulfur donor atoms which allows for strong interactions with soft or borderline metal ions according to the Hard and Soft Acids and Bases (HSAB) principle. researchgate.netresearchgate.net

Electronic Properties and Coordination Geometry of Metal-Phosphorodithioate Complexes

The electronic properties and coordination geometries of metal-phosphorodithioate complexes are intrinsically linked and are determined by the identity of the metal ion, its oxidation state, and the nature of the organic substituents on the phosphorodithioate ligand. researchgate.netresearchgate.net

Electronic Properties: The electronic properties of these complexes can be probed by various spectroscopic techniques. For instance, the Tolman electronic parameter (TEP) can be used to assess the electron-donating or -withdrawing ability of the phosphorodithioate ligand. wikipedia.org The π-backbonding from the metal d-orbitals to the ligand orbitals can influence the electronic structure and reactivity of the complex. wikipedia.org The nature of the substituents on the phosphorus atom can tune the electron-donating ability of the ligand, thereby influencing the electronic properties of the metal center.

Coordination Geometry: Metal-phosphorodithioate complexes adopt a variety of coordination geometries. For example, Ni(II) complexes with d⁸ electron configuration often exhibit a square-planar geometry. researchgate.netresearchgate.net Other common geometries include tetrahedral, octahedral, and distorted trigonal bipyramidal. researchgate.netmdpi.com The specific geometry is a result of a delicate balance between the electronic preferences of the metal ion (e.g., ligand field stabilization energy) and the steric constraints imposed by the ligands. X-ray crystallography has been an indispensable tool for the definitive determination of these structures. researchgate.netacs.org

Metal IonTypical Coordination GeometryExample Complex
Ni(II)Square-planar[Ni{S₂P(OEt)₂}₂] researchgate.net
Cu(II)Square-planar (often distorted)[Cu{S₂P(OEt)₂}₂] researchgate.net
Zn(II)Tetrahedral/Octahedral[Zn(H₂tmidc)₂(H₂O)₂]·2H₂O mdpi.com
Cd(II)Binuclear with distorted trigonal bipyramidal centers[Cd₂{S₂P(O-s-C₄H₉)₂}₄] researchgate.net
Sb(III)Trigonal bipyramidAntimony(III) O,O'-dialkyl phosphorodithioate researchgate.net

Stability and Lability of Coordination Bonds

The stability of the coordination bonds in metal-phosphorodithioate complexes is a critical factor that governs their formation and reactivity. d-nb.info

Thermodynamic Stability: The formation of the chelate ring contributes significantly to the thermodynamic stability of these complexes. d-nb.info The strength of the metal-sulfur bond can be rationalized using the HSAB principle, with softer metal ions forming more stable bonds with the soft sulfur donors. researchgate.netd-nb.info The stability of the complex is also influenced by the charge and ionic radius of the metal ion; smaller, more highly charged cations generally form more stable complexes. scispace.com

Kinetic Stability (Lability): The lability of a complex refers to the rate at which its ligands can be exchanged. scispace.com While thermodynamically stable, some metal-phosphorodithioate complexes can be kinetically labile, meaning they can undergo rapid ligand exchange reactions. This property is particularly important for their application in catalysis, where the ability to bind a substrate and release a product is essential. The kinetic stability is influenced by factors such as the electronic configuration of the metal ion and the steric bulk of the ligands.

Reactivity and Catalytic Phenomena Involving Metal-Phosphorodithioate Complexes

The unique structural and electronic features of metal-phosphorodithioate complexes make them interesting candidates for a range of chemical transformations and catalytic applications. mdpi.complos.org

The reactivity of these complexes is often centered at either the metal ion, the phosphorodithioate ligand, or both. The metal center can participate in redox reactions, while the coordinated ligand can undergo various transformations.

There is growing interest in the catalytic potential of these complexes. mdpi.com For example, some transition metal complexes have been investigated for their catalytic activity in various organic reactions. rsc.org The ability of the metal center to coordinate with substrates and the tunable nature of the phosphorodithioate ligand provide opportunities for the design of novel catalysts. For instance, metal-catalyzed S-H insertion reactions involving phosphorodithioic acids have been developed as a route to synthesize phosphorodithioates. researchgate.net Furthermore, the application of metal complexes in detoxification of certain compounds highlights their potential in environmental catalysis. researchgate.net The development of metal complexes for biological applications, including as enzyme inhibitors, also points to the broad scope of their reactivity. nih.gov

Reaction Mechanisms and Chemical Transformations of Dihydrogen Phosphorodithioate Compounds

Hydrolysis Pathways of Phosphorodithioates

The hydrolysis of phosphorodithioates is a complex process influenced by various factors, leading to a range of products through different mechanistic pathways.

The hydrolytic stability and reaction pathways of phosphorodithioates are highly dependent on the pH of the solution and the presence of nucleophiles. The hydrolysis of these compounds can proceed through several competing reactions, including cleavage, desulfurization, and isomerization. nih.govacs.org

The influence of pH is particularly pronounced. Under alkaline conditions (pH > 8), the hydrolysis of a phosphorodithioate (B1214789) analogue of uridylyl(3',5')uridine is catalyzed by hydroxide (B78521) ions, leading exclusively to cleavage of the phosphodiester bond. nih.govacs.org In contrast, at a pH range of 3 to 7, the hydrolysis reactions, including desulfurization, cleavage, and isomerization, are pH-independent. nih.govacs.org In this range, desulfurization is the predominant reaction. acs.org Below pH 3, the reactions become catalyzed by hydronium ions, and as the acidity increases (pH < 0), the cleavage reaction becomes the overwhelmingly predominant pathway. nih.govacs.orgacs.org

The nature of the nucleophile also plays a critical role. For instance, the alkaline hydrolysis of S-chloromethyl O,O-diethyl phosphorodithioate and S-(N-ethoxycarbonyl-N-methylcarbamoylmethyl) O,O-diethyl phosphorodithioate can involve attack by the hydroxide ion at multiple sites, including the phosphorus atom (leading to P-S cleavage), the substituted S-methyl carbon atom (leading to S-C cleavage), or the carbonyl carbon atom in the case of the latter compound. tandfonline.com

Temperature is another significant factor affecting the rate of hydrolysis. Studies on organophosphorus pesticides like prothiofos (B128851) and chlorpyrifos (B1668852) have shown that the rate of hydrolysis increases with increasing temperature. tandfonline.comresearchgate.netresearchgate.net The persistence of these compounds in the environment is thus influenced by both pH and temperature. tandfonline.comnih.govnih.gov

The solvent environment also impacts hydrolysis. The hydrolysis rate of p-nitrophenyl phosphorothioate (B77711) (pNPPT) dianion increases dramatically as the DMSO content in an aqueous solution is increased, which is attributed to a lower enthalpy of activation. acs.orgusu.edunih.gov

Table 1: Influence of Reaction Conditions on Phosphorodithioate Hydrolysis

ConditionEffect on Hydrolysis MechanismPredominant ReactionCitation
Alkaline (pH > 8)Hydroxide ion catalyzedCleavage nih.govacs.org
Neutral (pH 3-7)pH-independentDesulfurization nih.govacs.orgacs.org
Acidic (pH < 3)Hydronium ion catalyzedCleavage (predominates at pH < 0) nih.govacs.orgacs.org
Increasing TemperatureIncreases reaction rateDependent on other conditions tandfonline.comresearchgate.netresearchgate.net
Increasing DMSO in waterIncreases rate for dianionHydrolysis acs.orgusu.edunih.gov

The hydrolysis of phosphorodithioates yields a variety of intermediates and final products, the distribution of which is dictated by the reaction conditions.

Under acidic and neutral conditions, the hydrolysis of a phosphorodithioate analogue of uridylyl(3',5')uridine results in a complex mixture of products. acs.org These include the products of desulfurization, which are the (Rp)- and (Sp)-diastereomers of the corresponding phosphoromonothioates. nih.govacs.org These phosphoromonothioates can be further desulfurized to uridylyl(3',5')- and -(2',5')uridine. nih.govacs.org Isomerization to the 2',5'-phosphorodithioate also occurs, along with cleavage to uridine (B1682114), which is thought to proceed through a 2',3'-cyclic phosphorodithioate intermediate. nih.govacs.orgacs.org

In very acidic solutions (pH < 0), the primary product is the free nucleoside, formed via sequential formation of a 2',3'-cyclic phosphorodithioate and a 2'/3'-dithiophosphate. acs.org However, unlike phosphoromonothioates which produce stable 2'- and 3'-thiophosphates, the phosphorodithioate hydrolyzes to uridine without the accumulation of the corresponding dithiophosphates. nih.govacs.org

In the alkaline hydrolysis of S-substituted O,O-diethyl phosphorodithioates, the initial products can include O,O-diethyl hydrogen phosphorodithioate resulting from P-S cleavage. tandfonline.com This intermediate can then react further. tandfonline.com Similarly, the hydrolysis of prothiofos in an alkaline medium yields 2,4-dichlorophenol (B122985) and O-ethyl S-propyl phosphorodithioate. tandfonline.com The hydrolysis of methyl parathion (B1678463) produces p-nitrophenol and O,O-dimethyl phosphorothioate as the main intermediate products. nih.gov

The hydrolysis of zinc dialkyl dithiophosphates is inhibited by the presence of its 'basic' form, which dissociates to zinc oxide. The zinc oxide then reacts with the primary hydrolysis product, O,O-di-isopropyl S-hydrogen phosphorodithioate, preventing further hydrolysis until the zinc oxide is consumed. A similar inhibition is observed with cadmium dialkyl dithiophosphates.

Table 2: Intermediates and Products of Phosphorodithioate Hydrolysis

Starting MaterialReaction ConditionIntermediatesFinal ProductsCitation
Uridylyl(3',5')uridine phosphorodithioateAcidic/Neutral2',3'-cyclic phosphorodithioate, (Rp/Sp)-phosphoromonothioatesUridine, uridylyl(3',5')- and -(2',5')uridine, 2',5'-phosphorodithioate nih.govacs.orgacs.org
S-substituted O,O-diethyl phosphorodithioatesAlkalineO,O-diethyl hydrogen phosphorodithioateFurther reaction products tandfonline.com
ProthiofosAlkaline-2,4-dichlorophenol, O-ethyl S-propyl phosphorodithioate tandfonline.com
Methyl Parathion-p-nitrophenol, O,O-dimethyl phosphorothioate- nih.gov

Oxidation and Desulfurization Reactions

Oxidation and desulfurization are key chemical transformations for phosphorodithioate compounds, often proceeding through complex mechanisms involving reactive intermediates.

The oxidation of phosphorodithioates can lead to desulfurization, a process critical to the biological activity of many organophosphorus pesticides. nih.gov The mechanism of desulfurization mediated by cytochrome P450 enzymes is believed to be initiated by sulfur oxidation. nih.gov This is followed by a ring-closing mechanism. nih.gov Theoretical studies suggest that the enzymatic contribution to the ring-closing step is minimal. nih.gov

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, can be achieved using various reagents. While traditional methods often employ harsh reagents like phosphorus pentasulfide or Lawesson's reagent, newer methods have been developed. organic-chemistry.orgepo.orgresearchgate.netgoogle.com Ammonium (B1175870) phosphorodithioate has been shown to be an effective and mild thionating agent for converting amides to thioamides. organic-chemistry.org An alternative approach involves the in-situ generation of a thionating agent from elemental phosphorus and sulfur in the presence of an organic precursor for Lawesson's reagent. epo.orggoogle.com This method can be used for the synthesis of dialkyl phosphorodithioic acids from alcohols. epo.orggoogle.com

Various oxidizing agents can induce the degradation of phosphorodithioates. The oxidation of prothiofos with different oxidizing agents leads to the formation of its oxon. tandfonline.com Peroxides present as impurities in formulations can cause the desulfurization of phosphorothioate oligonucleotides. researchgate.net Hypochlorous acid (HOCl) and hydrogen peroxide (H₂O₂) can also lead to the degradation of phosphorodithioate-modified DNA, resulting in desulfurization, strand breaks, and the formation of phosphonate-bridged dinucleotides. nih.govresearchgate.netoup.com

The oxidation of phosphorodithioates can proceed through radical intermediates. Time-resolved spectroscopy has been used to study the oxidation of phosphorothioates by potent radicals. nih.govoup.com These studies have identified crucial sulfur-centered hemi-bonded radical intermediates, such as -P-S∴S-P-, which play a key role in the formation of stable disulfide-bridged dimer adducts (-P-S-S-P-). nih.govoup.comoup.com The oxidation of the phosphorothioate moiety can compete with the oxidation of DNA bases like adenine (B156593). nih.govoup.com Significantly, a base-to-backbone hole transfer from an adenine radical cation to the phosphorothioate has been observed, leading to the formation of the -P-S∴S-P- intermediate. oup.com

Table 3: Oxidation and Desulfurization of Phosphorodithioates

Reaction TypeReagent/ConditionKey Mechanistic Feature/IntermediateProduct(s)Citation
Oxidative DesulfurizationCytochrome P450Sulfur oxidation followed by ring-closingOxane product nih.gov
OxidationPeroxides, HOCl, H₂O₂-Oxons, desulfurized products, strand breaks tandfonline.comresearchgate.netnih.govresearchgate.netoup.com
Radical OxidationPotent radicals (e.g., SO₄⁻•)Sulfur-centered hemi-bonded radicals (-P-S∴S-P-)Disulfide-bridged dimers (-P-S-S-P-) nih.govoup.comoup.com
ThionationAmmonium phosphorodithioate-Thioamides organic-chemistry.org

Electrophilic and Nucleophilic Reactions

Phosphorodithioate compounds can participate in both electrophilic and nucleophilic reactions, leading to a variety of chemical transformations.

The phosphorodithioate group itself can act as a nucleophile. For example, phosphorodithioate and phosphorotrithioate groups at the 3'-terminus of oligonucleotides are highly reactive nucleophiles, more so than phosphoromonothioates. nih.gov This enhanced nucleophilicity allows for rapid templated reactions with electrophilic DNA probes. nih.gov The nucleophilic character of the phosphorodithioate anion is also utilized in the synthesis of S-alkyl phosphorodithioates through the alkylation of phosphorodithioates. thieme-connect.dersc.org This S-alkylation reaction has been used to synthesize dinucleotides with a 5'-S-phosphorodithioate linkage. rsc.org

Phosphorodithioates can also undergo nucleophilic substitution reactions. Antimony(III) tris(O,O-diisobutyl phosphorodithioate) reacts with sodium 1-propanethiolate and phenyllithium, where the phosphorodithioate acts as a leaving group. tandfonline.com

Conversely, the phosphorus atom in a phosphorodithioate derivative can be electrophilic. The addition of phosphorus dithio acids to (1,2-alkadienyl)phosphonates proceeds via a nucleophilic attack of the dithio acid on the α,β-double bond. osti.gov Furthermore, a method for synthesizing S-alkyl phosphorodithioates involves the nucleophilic ring-opening of cyclic sulfonium (B1226848) salts by a phosphorus-containing nucleophile generated from P₄S₁₀ and an alcohol. rsc.org

S-Arylation and Related Functionalizations

The formation of a carbon-sulfur bond, specifically through S-arylation, is a critical functionalization reaction for phosphorodithioate compounds. This transformation yields S-aryl phosphorothioates and phosphorodithioates, which are significant motifs in pharmaceuticals, agrochemicals, and materials chemistry. nih.govd-nb.info

A notable advancement in this area is the development of metal-free S-arylation methods. One such approach utilizes diaryliodonium salts as the aryl source for the direct arylation of phosphorothioate and phosphorodithioate diesters. nih.govorganic-chemistry.orgresearchgate.net This reaction proceeds under simple heating conditions in a solvent like 1,4-dioxane (B91453) and is notable for its stereospecificity; it occurs with full retention of the configuration at a stereogenic phosphorus center. nih.govorganic-chemistry.org The mechanism, supported by Density Functional Theory (DFT) calculations, is believed to proceed through an inner-sphere pathway involving a five-membered cyclic transition state, which ensures the selective S-arylation over potential O-arylation. organic-chemistry.org

Palladium catalysis offers another powerful route for S-arylation. The direct coupling of phosphorothioate salts with aryl iodides can be achieved using an air- and moisture-stable dinuclear Pd(I) dimer catalyst. d-nb.inforesearchgate.net This method is characterized by its operational simplicity and broad scope, tolerating a variety of functional groups on the aryl iodide. d-nb.info Mechanistic studies suggest that a dinuclear Pd(I) catalytic cycle is operative, which allows for the coupling to proceed with complete retention of stereochemistry, a significant challenge in the synthesis of chiral organophosphorus compounds. d-nb.inforesearchgate.net

Beyond arylation, S-alkylation represents a fundamental functionalization. The reaction of ambident O,O'-dialkyl thiophosphate anions with alkyl halides typically results in exclusive S-alkylation, demonstrating the nucleophilic character of the sulfur atom in these species. beilstein-journals.orgbeilstein-journals.org

Reaction TypeCatalyst/ReagentKey FeaturesCompound Class FormedCitations
Metal-Free S-ArylationDiaryliodonium SaltsStereospecific (retention of P-center configuration); avoids transition metals.S-Aryl Phosphorodithioates nih.gov, organic-chemistry.org
Pd-Catalyzed S-ArylationDinuclear Pd(I) DimerBroad scope for aryl iodides; full retention of stereochemistry.Axially Chiral S-Aryl Phosphorothioates d-nb.info, researchgate.net
S-AlkylationBase/Alkyl HalideSelective for sulfur attack in ambident nucleophiles.S-Alkyl Phosphorothioates beilstein-journals.org, beilstein-journals.org

Oxidative Cross-Dehydrogenative Coupling Reactions

Oxidative cross-dehydrogenative coupling (CDC) has emerged as an efficient and atom-economical strategy for bond formation, as it avoids the pre-functionalization of substrates. thieme-connect.de In the context of phosphorodithioate synthesis, CDC reactions enable the direct coupling of a P(O)-H bond from a phosphonothioate with an S-H bond from a thiol.

An aerobic oxidative CDC reaction between thiols (both aryl and alkyl) and phosphonothioates can be conducted under mild, transition-metal-free conditions to form the corresponding phosphorodithioates in good to excellent yields. researchgate.net This type of reaction represents a green approach to constructing P-S bonds. thieme-connect.de Other metal-free protocols for the dehydrogenative phosphorylation of thiols include systems mediated by DMSO or driven by photoredox catalysis. researchgate.net

Palladium-catalyzed dehydrogenative coupling also provides a general method for accessing phosphorothioates, including P-chiral compounds, by reacting P(O)-H compounds with a wide range of thioalcohols. researchgate.net The development of these coupling methods, which directly link P-H and S-H moieties, is a practical and environmentally favorable alternative to traditional substitution reactions. researchgate.net

Coupling PartnersCatalyst/ConditionsKey FeaturesProductCitations
Phosphonothioates & ThiolsMetal-free, airAerobic oxidative coupling; broad substrate scope (aryl & alkyl thiols).Phosphorodithioates researchgate.net
P(O)-H Compounds & ThioalcoholsPd-catalystGeneral access to phosphorothioates; includes P-chiral compounds.Phosphorothioates researchgate.net
H-phosphonates & ThiolsVisible light, photoredox catalystMetal-free; excellent substrate scope.Phosphorothioates researchgate.net

Nucleophilic Ring-Opening Mechanisms

The high ring strain of three-membered heterocycles like epoxides and aziridines makes them susceptible to ring-opening reactions by a variety of nucleophiles. clockss.orgyoutube.com Dithiophosphoric acids are effective sulfur nucleophiles in these transformations, leading to the formation of valuable functionalized molecules. researchgate.net

In the case of epoxides, the reaction with dithiophosphoric acids proceeds without the need for a catalyst or promoter to yield β-hydroxyalkyl dithiophosphates. researchgate.net This reaction is highly regio- and stereoselective. researchgate.net The mechanism is typically a backside S_N2-like attack. pressbooks.pub Under neutral or basic conditions, the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide. pressbooks.pub However, under acidic conditions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack preferentially occurs at the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. youtube.commasterorganicchemistry.com

Aziridines, particularly those "activated" by an electron-withdrawing group on the nitrogen atom, are also excellent substrates for nucleophilic ring-opening. clockss.orgmdpi.com The reaction of an activated aziridine (B145994) with a nucleophile cleaves the C-N bond to generate functionalized amines. mdpi.com The regioselectivity of the attack on unsymmetrical aziridines depends on the nature of the substituents and the reaction conditions. Similar to epoxides, the attack generally occurs at the less substituted carbon via an S_N2 mechanism. clockss.org The use of dithiophosphoric acid as a nucleophile provides a direct route to β-aminoalkyl dithiophosphate (B1263838) derivatives.

HeterocycleNucleophileConditionsKey Mechanistic FeatureProduct TypeCitations
EpoxideDithiophosphoric AcidCatalyst-freeRegio- and stereoselective S_N2 backside attack.β-Hydroxyalkyl Dithiophosphate researchgate.net
Epoxide (Acid-catalyzed)Weak Nucleophile/AcidProtonation of epoxide oxygen, attack at the more substituted carbon.trans-Halohydrin or 1,2-Diol pressbooks.pub, masterorganicchemistry.com
Activated AziridineDithiophosphoric AcidN/AS_N2 attack, typically at the least hindered carbon.β-Aminoalkyl Dithiophosphate mdpi.com, clockss.org

Intramolecular Rearrangements and Cyclization Processes

Derivatives of phosphorodithioic acid can undergo intramolecular reactions to form new cyclic structures. These processes are driven by the proximity of reactive functional groups within the same molecule, leading to the formation of stable ring systems.

One notable example is the Nazarov cyclization, an electrocyclic reaction that can be catalyzed by chiral dithiophosphoric acids. uq.edu.auacs.org In this transformation, a divinyl ketone substrate undergoes a 4π-electrocyclic ring closure to form a cyclopentenone product. Computational studies suggest that in the dithiophosphoric acid-catalyzed reaction, a proton transfer occurs first, leading to an ion pair intermediate before the electrocyclization step. uq.edu.au

Dithiophosphoric acid catalysts have also been employed in intramolecular hydrothiolation reactions. For instance, in the total synthesis of the sactipeptide enteropeptin A, a dithiophosphoric acid catalyst facilitated a key Markovnikov hydrothiolation. brandeis.edu This cyclization reaction involved the addition of a pendant cysteine thiol group across a dehydroamino acid residue within a linear peptide, forming the central thiomorpholine (B91149) ring of the natural product. brandeis.edu

Furthermore, intramolecular rearrangements have been observed in certain S-2-(ω-aminoalkylamino) ethyl derivatives. For example, S-2-(ω-aminoalkylamino) ethyl isothiuronium (B1672626) bromides exhibit significant toxicity, which is proposed to be due to an intramolecular rearrangement that forms a cyclic intermediate and liberates toxic byproducts. koreascience.krriss.kr The synthesis of cyclic dithiophosphates can also be achieved through the reaction of a dithiophosphoric acid chloride betaine (B1666868) with bifunctional compounds like pyrocatechol, where a ring-closure reaction is the key step. tandfonline.com

Reaction NameCatalyst/SubstrateMechanismProductCitations
Nazarov CyclizationChiral Dithiophosphoric Acid / Divinyl Ketone4π-electrocyclic ring closure via an ion pair intermediate.Cyclopentenone uq.edu.au, acs.org
Intramolecular HydrothiolationDithiophosphoric Acid / Linear PeptideMarkovnikov addition of a thiol to a dehydroamino acid.Thiomorpholine Ring brandeis.edu
Intramolecular RearrangementS-2-(ω-aminoalkylamino) ethyl isothiuronium bromideFormation of a cyclic intermediate with release of ammonia.Cyclic Thio-compounds koreascience.kr, riss.kr
Ring ClosureDithiophosphoric Acid Chloride Betaine / PyrocatecholReaction with a bifunctional compound.Cyclic Dithiophosphate tandfonline.com

Computational and Theoretical Studies on Dihydrogen Phosphorodithioate Systems

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling the properties of phosphorus-sulfur compounds. wikipedia.org DFT provides a balance between computational cost and accuracy, making it suitable for studying the electronic structure and energetics of molecules like phosphorodithioates. wikipedia.orgrsc.org Methods such as B3LYP, often paired with basis sets like 6-31++G*, are frequently employed to accurately capture the behavior of these anionic species. nih.govresearchgate.net

DFT calculations have been used to elucidate the geometric and electronic features of phosphorodithioate (B1214789) systems, often using model compounds like the dimethyl phosphorodithioate anion, [(CH₃O)₂PS₂]⁻. researchgate.net These studies reveal the fundamental effects of substituting oxygen with sulfur in the phosphate (B84403) group.

The optimized geometry shows distinct differences between phosphate and phosphorodithioate linkages. The introduction of the larger, more polarizable sulfur atoms leads to an elongation of the phosphorus-chalcogen bonds. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to understand charge distribution, identifying nucleophilic and electrophilic sites within the molecule. researchgate.net In metal phosphorodithioate complexes, analysis of the electron density can reveal the nature of the metal-ligand bonding, including the degree of covalent and electrostatic interactions. rsc.orgaps.orgmdpi.com

A comparative study using the B3LYP/6-31++G* level of theory on dimethyl phosphate, dimethyl phosphorothioate (B77711), and dimethyl phosphorodithioate anions provides key structural data. The table below summarizes the calculated bond lengths for the anionic headgroup in the presence of a hexahydrated magnesium cation, Mg(H₂O)₆²⁺. researchgate.net

ParameterDimethyl Phosphate (PO₂⁻)Dimethyl Phosphorothioate (PSO⁻)Dimethyl Phosphorodithioate (PS₂⁻)
P–O (ester)1.609 Å1.609 Å1.611 Å
P=O1.503 Å--
P–O⁻1.523 Å1.542 Å-
P–S⁻-2.026 Å2.016 Å
Data sourced from DFT calculations on dimethyl chalcogenophosphate anions interacting with a hexahydrated magnesium cation. researchgate.net

The data shows a systematic increase in the phosphorus-ester oxygen bond length (P-O1) as oxygen is substituted by sulfur. researchgate.net The P-S bond is significantly longer than the P-O bond, reflecting the larger atomic radius of sulfur.

While specific studies on the reaction energetics of dihydrogen phosphorodithioate are limited, extensive computational work on related phosphorothioates provides a framework for understanding their reactivity. DFT calculations are crucial for mapping potential energy surfaces, locating transition states, and calculating activation energy barriers (ΔG‡). acs.org

For instance, studies on the hydrolysis and solvolysis of phosphorothioate esters have elucidated their reaction mechanisms. DFT calculations on the methanolysis of O,O-dimethyl O-aryl phosphorothioates identified two key intermediates: a palladium-substrate complex and a five-coordinate phosphorane. nih.gov Similarly, the mechanism for the S-arylation of phosphorothioate diesters was investigated using DFT, revealing an inner-sphere mechanism that proceeds through a five-membered cyclic transition state with full retention of configuration at the phosphorus center. nih.govacs.org

Computational investigations into the iodine-induced cleavage of phosphorothioate links in DNA have calculated the Gibbs free energies of activation for various steps. pnas.org The initial halogen-chalcogen bond formation between iodine and the sulfur atom is highly favorable. pnas.org Subsequent base-assisted hydrolysis proceeds through transition states leading to either P-O or P-S bond cleavage.

Calculated Activation Free Energies (ΔG‡) for a Model Phosphorothioate Reaction

Reaction Step Catalyst/Conditions ΔG‡ (kcal/mol)
P-S Bond Hydrolysis Base-assisted 28.4
Tris-N-grafting Cyclization Unimolecular 31.5
P-O Cleavage (Cyclic Intermediate) Base-free 34.2
P-S Cleavage (Cyclic Intermediate) Base-free 34.7

Data from a computational study on iodine-induced cleavage of a phosphorothioate DNA model. pnas.org

These studies on phosphorothioates suggest that phosphorodithioate reactions would also proceed through hypervalent phosphorus intermediates. The presence of two sulfur atoms would likely influence the stability of intermediates and the energy barriers for bond cleavage, due to the different electronic properties and bond strengths of P-S versus P-O bonds. Experimental evidence shows that phosphorothioate monoester dianions can react via a dissociative mechanism involving a thiometaphosphate intermediate, a pathway not typically seen for their phosphate counterparts, suggesting that phosphorodithioates may also exhibit unique reactivity. nih.gov

DFT calculations are a reliable tool for predicting and interpreting the vibrational (IR and Raman) and NMR spectra of molecules. chemrxiv.orgsns.it This is particularly valuable for organophosphorus compounds, where spectral features can be complex.

For O,O-dimethyl S-methylcarbamoylmethylphosphorodithioate (dimethoate), DFT calculations using the B3LYP functional have been used to simulate its IR and Raman spectra, showing good agreement with experimental data and enabling a complete vibrational assignment. researchgate.net A comprehensive DFT study on dimethyl phosphorodithioate anions interacting with hydrated cations calculated the vibrational wavenumbers, demonstrating that including explicit solvent molecules significantly improves the match between theoretical and experimental values. nih.govresearchgate.net

The table below presents key calculated vibrational frequencies for the dimethyl phosphorodithioate anionic group.

Vibrational ModeCalculated Wavenumber (cm⁻¹) (in complex with Na(H₂O)₆⁺)
νas(PS₂)643
νs(PS₂)542
ν(C-O)1011 / 1045
ν(P-O)772 / 811
Data from DFT calculations on the g-g conformer of dimethyl phosphorodithioate. researchgate.net

These calculations allow for the precise assignment of spectral bands. The asymmetric and symmetric stretching modes of the PS₂⁻ group (νas(PS₂) and νs(PS₂)) are characteristic features in the low-wavenumber region of the spectrum. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations complement static quantum chemical calculations by providing insights into the dynamic behavior of molecules over time. bris.ac.ukrsc.org For flexible systems like phosphorodithioates, MD is used to explore conformational landscapes, the influence of the solvent, and interactions with other molecules.

MD studies on the closely related phosphorothioate-modified RNA and DNA have shown that the substitution of oxygen with sulfur significantly impacts the local conformation and dynamics. acs.orgresearchgate.net The larger van der Waals radius of sulfur can alter groove widths and backbone torsional preferences in nucleic acids. researchgate.net Similarly, for this compound and its esters, the two sulfur atoms would be expected to influence the conformational preferences and the energy barriers for rotation around the P-O bonds. The development of accurate force fields is critical for these simulations, as standard parameters may not fully capture the distinct electronic and steric properties imparted by the sulfur atoms. acs.org

The interaction with the surrounding solvent, particularly water, is crucial for the behavior of charged species like the phosphorodithioate anion. Understanding the structure of the hydration shell is key to describing its reactivity and interactions. acs.org

Computational studies combining DFT with explicit solvent molecules have provided a detailed picture of the hydration shell around the dimethyl phosphorodithioate anion and its interaction with cations. nih.govresearchgate.net In a system with a dimethyl phosphorodithioate anion and a hexahydrated cation like Na⁺ or Mg²⁺, the cation tends to position itself symmetrically between the two sulfur atoms. researchgate.net This is in contrast to the dimethyl phosphorothioate anion, where the cation is located closer to the more electronegative oxygen atom. nih.govresearchgate.net

MD simulations are particularly powerful for studying the dynamic nature of the hydration shell. wikipedia.org They can reveal the residence time of water molecules, the structure of hydrogen-bonding networks, and how the solute's conformational fluctuations couple with the dynamics of the surrounding water. wikipedia.org For phosphorodithioates, simulations would show how the less polar, "softer" sulfur atoms structure the nearby water molecules differently compared to the "harder" oxygen atoms of a phosphate group, influencing ion binding and reactivity. The use of explicit solvent models in calculations has been shown to be essential for accurately reproducing experimental spectroscopic data, highlighting the importance of direct solute-solvent interactions. researchgate.netresearchgate.net

Theoretical Approaches to Stereochemistry and Chirality at the Phosphorus Center

The tetrahedral geometry of this compound, with a central phosphorus atom bonded to four different groups (two sulfur atoms and two hydroxyl groups, which can be esterified), gives rise to a chiral center. This P-chirality is a critical factor in the application of its derivatives, particularly in fields like asymmetric catalysis and drug design. Computational chemistry provides powerful tools to investigate the stereochemical properties of these molecules, including the stability of different stereoisomers and the energy barriers associated with their interconversion.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the stereochemistry of phosphorodithioate derivatives. DFT calculations can predict the inversion barriers at the phosphorus center, which is the energy required to invert the chiral configuration. For phosphines, which are structurally related to phosphorodithioates, these barriers are generally high, suggesting that chiral phosphines are configurationally stable. nih.gov Computational studies on P(III)-containing compounds have shown that inversion barriers are influenced by the electronegativity of the substituents and ring strain, with more electronegative groups and smaller ring systems leading to higher barriers. rsc.org While this compound itself is achiral due to the two identical hydroxyl groups, its esters (dialkyl phosphorodithioates) are chiral.

In the context of chiral dithiophosphoric acids used as catalysts, computational studies have been crucial for elucidating reaction mechanisms and explaining observed stereoselectivities. For instance, in the Nazarov cyclization catalyzed by BINOL-derived dithiophosphoric acids, DFT calculations have been used to model the transition states. uq.edu.au These studies have revealed that the mechanism can involve either a concerted proton transfer and electrocyclization or a stepwise process with the initial formation of an ion pair. uq.edu.au The stereochemical outcome is dictated by the subtle non-covalent interactions between the chiral catalyst and the substrate in the transition state. However, accurately predicting the enantioselectivity can be challenging, and different DFT functionals may yield varying results, highlighting the complexity of these systems. acs.org

Furthermore, DFT calculations have been used to probe the coordination of chiral dithiophosphoric acid derivatives, such as the lithium salt of (R)-BINOL-dithiophosphoric acid, which serves as a chiral probe for determining the enantiomeric purity of other compounds. researchgate.net These computational insights, combined with NMR spectroscopy, help to build a comprehensive picture of the three-dimensional structure and stereochemical interactions of these molecules in solution. researchgate.net

Table 1: Computational Methods in Stereochemical Analysis of Phosphorodithioate Analogs
Computational MethodApplicationKey FindingsReference(s)
DFT (B3LYP-D3(BJ)/6-31G(d))Nazarov Cyclization CatalysisPredicted transition state geometries and mechanistic pathways (concerted vs. stepwise). uq.edu.au
DFTInversion Barrier CalculationDetermined high inversion barriers for P-chiral phosphines, indicating configurational stability. nih.govnih.gov
DFTCoordination Mode AnalysisElucidated the solution-state structure of chiral dithiophosphoric acid-based complexes. researchgate.net
DFTStereoselectivity PredictionInvestigated the role of non-covalent interactions in determining the stereochemical outcome of reactions. uq.edu.auresearchgate.net

Investigation of Hole Transfer and Electron Migration Mechanisms

The presence of sulfur atoms makes the phosphorodithioate moiety a redox-active center. Upon one-electron oxidation, a hole (radical cation) is formed, which can migrate through the molecular system. Understanding the mechanisms of hole transfer and electron migration in this compound and its derivatives is crucial for applications in materials science and for understanding oxidative damage in biological systems where phosphorothioate analogs are used.

A combination of experimental techniques, such as pulse radiolysis and electron spin resonance (ESR) spectroscopy, and theoretical methods, particularly DFT, has been employed to study these charge transfer processes. nih.govresearchgate.net In systems where a phosphorodithioate group is attached to a nucleobase, such as guanine (B1146940) (G), a key question is the directionality of hole transfer. nih.gov

Upon oxidation, the initial hole can be localized on either the guanine base or the phosphorodithioate moiety. DFT calculations have shown that the ionization potential of a guanosine-phosphorodithioate conjugate is slightly lower than that of guanine in 5'-dGMP, suggesting that the hole can be initially formed on the phosphorodithioate group. nih.govresearchgate.net Subsequently, a thermally activated hole transfer from the guanine cation radical (G•+) to the phosphorodithioate group can occur, leading to the formation of a dithiyl radical (P-2S•). nih.govresearchgate.net This process represents a "base-to-backbone" hole transfer, which is a unique feature of these modified systems. nih.gov

The competition between different hole transfer pathways is a central theme in these studies. In dinucleotides containing both adenine (B156593) (A) and a phosphorodithioate linkage, it has been shown that the phosphorodithioate oxidation can compete with the oxidation of adenine, but not with guanine, which has a lower oxidation potential. oup.comnih.gov Significantly, hole transfer from the adenine radical cation (A•+) to the phosphorodithioate group has been observed, demonstrating a base-to-backbone transfer that is distinct from the typical backbone-to-base hole transfer in native DNA. oup.comnih.gov

Table 2: Key Radical Intermediates and Processes in Phosphorodithioate Oxidation
Intermediate/ProcessDescriptionMethod of InvestigationKey FindingsReference(s)
Dithiyl Radical (P-2S•)Formed by hole localization on the phosphorodithioate moiety.ESR, Pulse Radiolysis, DFTProduct of base-to-backbone hole transfer from G•+. nih.govresearchgate.net
Hemi-bonded Radical ([-P–S∴S–P-])Formed from the reaction of a phosphorodithioate radical cation and a neutral molecule.Time-resolved Spectroscopy, TD-DFTA key intermediate in the oxidation pathway with a distinct spectral signature. oup.comoup.com
Base-to-Backbone Hole TransferMigration of a hole from a nucleobase (e.g., G•+ or A•+) to the phosphorodithioate backbone.ESR, Pulse Radiolysis, DFTA unique process in phosphorodithioate-containing systems. nih.govoup.comnih.gov
Competitive OxidationCompetition between the oxidation of the phosphorodithioate moiety and nucleobases.Time-resolved SpectroscopyPS oxidation competes with adenine but not guanine. oup.comnih.gov

Advanced Analytical Methodologies for Characterization of Dihydrogen Phosphorodithioate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the analysis of organophosphorus compounds, including dihydrogen phosphorodithioates. Its ability to probe the local chemical environment of specific nuclei offers invaluable insights into molecular structure, bonding, and dynamics.

Phosphorus-31 (³¹P) NMR spectroscopy is a particularly powerful and direct method for studying phosphorus-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus. mdpi.com This results in excellent sensitivity and a broad chemical shift range, which minimizes signal overlap and allows for clear differentiation of various phosphorus species. mdpi.com

In the context of dihydrogen phosphorodithioate (B1214789) and its metal complexes, such as zinc(II) O,O-diethyl dithiophosphate (B1263838) (ZDTP), ³¹P NMR has been instrumental in elucidating their hydrolysis mechanisms. rsc.orgresearchgate.net Studies have successfully used ³¹P NMR to monitor the kinetics and identify intermediates and final products of hydrolysis reactions in aqueous environments. rsc.orgrsc.org For instance, the hydrolysis of ZDTP was shown to proceed through the formation of O,O-diethyl S-hydrogen dithiophosphate as a primary intermediate. rsc.orgrsc.org Subsequent steps involve the formation of thiophosphoric acid and ultimately phosphoric acid. rsc.org By-products such as O-ethyl O,O-dihydrogen phosphorothioate (B77711) and O,O-diethyl O-hydrogen phosphorothioate have also been identified through their unique ³¹P NMR signatures. rsc.orgrsc.org

The rates of hydrolysis and the nature of intermediates can be influenced by the metal center in dithiophosphate complexes. Comparative ³¹P NMR studies on zinc(II), nickel(II), and cadmium(II) bis(O,O-diethyl dithiophosphates) revealed different hydrolysis rates, which were attributed to the respective metal-sulfur bond strengths and the stability of hydrated intermediates. rsc.org

Table 1: Key Intermediates and Products in the Hydrolysis of Zinc(II) O,O-diethyl dithiophosphate (ZDTP) Identified by ³¹P NMR

CompoundRole in Hydrolysis
O,O-diethyl S-hydrogen dithiophosphatePrimary Intermediate
O-Ethyl O,S-dihydrogen phosphorodithioateIntermediate
Dithiophosphoric acidIntermediate
Thiophosphoric acidIntermediate
Phosphoric acidFinal Product
O-Ethyl O,O-dihydrogen phosphorothioateBy-product
O,O-diethyl O-hydrogen phosphorothioateBy-product
Ethyl dihydrogen phosphate (B84403)By-product
Data sourced from references rsc.orgrsc.org.

NMR spectroscopy, including both proton (¹H) and phosphorus (³¹P) techniques, is a critical tool for determining the stereochemistry of chiral organophosphorus compounds. semanticscholar.orgnih.govmdpi.comlongdom.org The spatial arrangement of atoms in stereoisomers leads to distinct differences in NMR parameters like chemical shifts and coupling constants.

For molecules with chiral phosphorus centers, such as those found in phosphorothioate and phosphorodithioate DNA analogs, NMR provides detailed structural information. oup.comoup.comresearchgate.net The Rp and Sp configurations at the phosphorus atom can be distinguished because they result in different chemical environments for neighboring nuclei. oup.comoup.com For example, in studies of phosphorothioate-modified DNA, the orientation of the sulfur atom (either pointing into the major groove or outwards) influences the helix stability, and these structural differences are detectable by NMR. oup.com Two-dimensional NMR techniques, like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for this purpose. longdom.orgoup.comresearchgate.net COSY helps establish through-bond connectivity, while NOESY reveals through-space proximities between protons, allowing for the detailed mapping of the molecule's three-dimensional structure. longdom.orgoup.comresearchgate.net

The combination of experimental NMR data with quantum mechanical calculations has become a robust approach for the unambiguous assignment of absolute configurations for groups of stereoisomers. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions, enabling the identification and quantification of compounds in complex mixtures. Its high sensitivity and specificity make it ideal for analyzing the products and metabolites of dihydrogen phosphorodithioate compounds.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and large molecules. nih.gov In the study of phosphorodithioates, ESI-MS is frequently coupled with liquid chromatography (LC) to analyze oxidative products. acs.orgoup.com

Research on the oxidation of phosphorothioates has utilized ESI-MS to identify key products. oup.com For example, the oxidation of phosphorothioate-modified DNA has been shown to form disulfide-linked adducts (-P–S–S–P-), which were identified using high-performance liquid chromatography coupled to ESI-quadrupole time-of-flight mass spectrometry (HPLC-ESI-Q-TOF-MS). oup.com Tandem MS (MS/MS) experiments further confirm the structure of these oxidative products by analyzing their fragmentation patterns. oup.com However, a recognized limitation is the potentially inefficient ionization of the phosphate functional group by ESI, which can affect detection sensitivity, especially in complex mixtures. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds. creative-proteomics.com It is a benchmark technique for the analysis of organophosphate pesticide metabolites in various matrices, including water, soil, and biological samples. nih.govoup.comnih.govnih.govmdpi.com

For the analysis of non-volatile metabolites of phosphorodithioates, a derivatization step is typically required to make them amenable to GC analysis. oup.comnih.govnih.gov This involves converting the polar metabolites into more volatile esters. For instance, urinary dialkyl phosphate metabolites are often derivatized with agents like pentafluorobenzyl bromide (PFBBr) before GC-MS analysis. nih.govresearchgate.net This approach, often using tandem mass spectrometry (GC-MS-MS) and isotope-dilution techniques, provides high sensitivity and accuracy for quantifying exposure to organophosphate compounds. oup.comnih.gov

Table 2: Common Dialkyl Phosphate Metabolites of Organophosphates Analyzed by GC-MS

Metabolite AbbreviationFull Compound Name
DMPDimethyl phosphate
DEPDiethyl phosphate
DMTPDimethyl thiophosphate
DETPDiethyl thiophosphate
DMDTPDimethyl dithiophosphate
DEDTPDiethyl dithiophosphate
Data sourced from references nih.govresearchgate.net.

The metabolism of compounds like malathion (B1675926), an O,O-dimethyl phosphorodithioate derivative, has been studied in various environmental compartments using GC-MS, identifying products formed through de-esterification, oxidation, and hydrolysis. nih.gov

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgnih.gov It offers rapid analysis times and can be operated as a standalone detector or coupled with mass spectrometry (IMS-MS) for enhanced separation and characterization. wikipedia.orgnih.gov

IMS has been successfully applied to the detection of organophosphorus compounds, including those with phosphorodithioate structures like malathion and ethion. researchgate.netcapes.gov.br The technique separates ions based on their drift time through a tube filled with an inert buffer gas under the influence of an electric field. nih.gov The resulting ion mobility spectrum is characteristic of the compound. IMS is noted for its high sensitivity and is capable of detecting trace levels of these compounds. researchgate.net Coupling IMS with GC or MS provides a multi-dimensional analytical approach, increasing selectivity and confidence in compound identification. wikipedia.orgnih.gov

Chromatographic Separation Techniques

Advanced chromatographic techniques are indispensable for the purification and analysis of this compound and its derivatives, particularly in the complex context of synthetic oligonucleotides where phosphorodithioate or phosphorothioate (PS) linkages are used to enhance nuclease resistance. sigmaaldrich.combio-rad.com The introduction of a sulfur atom in place of a non-bridging oxygen creates a chiral phosphorus center, leading to the formation of a large number of diastereomers for a given oligonucleotide sequence. bio-rad.com This diastereomeric complexity, coupled with other process-related impurities, necessitates sophisticated separation methodologies.

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP HPLC) for Diastereomer Separation

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP HPLC) is a cornerstone technique for the analysis of phosphorothioate-modified oligonucleotides (PS-ONs). nih.gov It is particularly noted for its ability to separate the numerous diastereomers that arise from the chiral phosphorothioate linkages. diva-portal.org However, this high diastereomeric selectivity can also lead to significant peak broadening, which complicates the separation and quantification of other critical impurities, such as shorter (n-1) or longer (n+1) sequences and variants with phosphodiester (PO) linkages. nih.govresearchgate.net

The separation is governed by several key parameters, including the choice of the ion-pairing agent, its concentration, and the column temperature. nih.gov The hydrophobicity and concentration of the ion-pairing amine significantly affect the retention and resolution of both the main oligonucleotide and its impurities. researchgate.net For instance, ion-pairing amines with moderate hydrophobicity have been found to be most effective at suppressing the resolution of diastereomers, leading to sharper peaks and improved separation of other impurities. researchgate.net Similarly, elevated temperatures (ranging from 20 °C to 90 °C) can suppress diastereomeric separation, causing peaks to become narrower and thereby improving the resolution between n and n-1 mers. nih.govresearchgate.net Studies have demonstrated that for certain ion-pairing systems, an increase in temperature does not uniformly decrease retention as is typical in standard reversed-phase chromatography. nih.gov

Research into optimizing selectivity has shown that using tertiary or quaternary alkylamines with alkyl chain lengths of four or more can effectively minimize the separation of diastereomers, which is advantageous for accurately quantifying impurities like phosphodiester variants. nih.gov The choice of ion-pairing agent is critical; for example, triethylammonium (B8662869) is known to provide high selectivity for diastereomers, while tributylammonium (B8510715) can suppress this separation. diva-portal.org

Table 1: Influence of IP-RP HPLC Parameters on Phosphorothioate Oligonucleotide Separation
ParameterEffect on SeparationKey Findings & RationaleCitations
TemperatureIncreased temperature suppresses diastereomer separation.Elevated temperatures (e.g., up to 90°C) lead to narrower peaks, which improves the resolution of length-based impurities (n and n-1 mers). nih.gov, researchgate.net
Ion-Pairing Agent HydrophobicityAffects retention and diastereomer resolution.Resolution of n and n-1 mers improves with the hydrophobicity of the ion-pairing amine. Agents with moderate hydrophobicity are most successful in suppressing diastereomer separation. researchgate.net
Ion-Pairing Agent StructureDetermines selectivity for diastereomers.Tertiary or quaternary amines with alkyl chains (≥4 carbons) optimally reduce diastereomer selectivity. Triethylammonium enhances diastereomer separation. nih.gov, diva-portal.org
Ion-Pairing Agent ConcentrationImpacts retention and resolution.The resolution of n and n-1 mers generally improves with a higher concentration of the ion-pairing amine. researchgate.net

Anion Exchange Chromatography (AEX)

Anion Exchange Chromatography (AEX) is a powerful technique for purifying oligonucleotides based on the negative charge of their phosphate backbone. bio-rad.com It excels at separating oligonucleotides by their chain length, effectively removing key impurities such as deletion sequences (shortmers). bio-rad.comnih.gov However, the introduction of phosphorothioate modifications presents unique challenges for AEX. sigmaaldrich.com The replacement of oxygen with sulfur increases the hydrophobicity of the oligonucleotide. sigmaaldrich.com This increased hydrophobicity can lead to secondary interactions with the AEX stationary phase, complicating the primary charge-based separation mechanism. sigmaaldrich.com

To achieve effective separation of PS-ONs using AEX, method adjustments are often required. sigmaaldrich.comselectscience.net The addition of an organic modifier, such as acetonitrile, to the mobile phase is a common strategy to suppress these secondary hydrophobic interactions and ensure that separation is dominated by the anion-exchange mechanism. sigmaaldrich.com Furthermore, higher salt concentrations are often necessary to elute the more strongly retained PS-ONs from the column. sigmaaldrich.com While AEX is highly sensitive to differences in chain length, it generally shows less selectivity towards the diastereomers arising from phosphorothioate linkages compared to IP-RP HPLC. diva-portal.orgnih.gov This can result in the co-elution of numerous diastereomers, which manifests as broader peaks compared to phosphodiester oligonucleotides of the same length. sigmaaldrich.com

Table 2: Comparison of AEX and IP-RP HPLC for Phosphorothioate Oligonucleotide Analysis
TechniquePrimary Separation PrincipleStrength for PS-ON AnalysisChallenge for PS-ON AnalysisCitations
Anion Exchange Chromatography (AEX)Charge (Phosphate Backbone Length)Excellent for separating impurities based on chain length (e.g., n-1 mers).Low selectivity for diastereomers; secondary hydrophobic interactions require method modification (e.g., adding organic solvent). nih.gov, sigmaaldrich.com, bio-rad.com
Ion-Pair Reversed-Phase HPLC (IP-RP HPLC)Hydrophobicity (Partitioning)High resolution of diastereomers.High diastereomer selectivity can cause peak broadening, complicating the analysis of other impurities. Separation is highly dependent on ion-pair reagent and temperature. nih.gov, nih.gov, diva-portal.org

Mixed-Mode and Hybrid Chromatographic Approaches

To overcome the limitations of single-mechanism separations, mixed-mode and hybrid chromatographic approaches have emerged as powerful tools for analyzing complex oligonucleotide samples. researchgate.netchromatographytoday.com Mixed-mode chromatography columns are engineered with stationary phases that exhibit multiple retention mechanisms, most commonly combining reversed-phase (RP) and anion-exchange (AEX) properties. researchgate.netnih.gov This dual functionality allows for enhanced selectivity and the separation of complex mixtures that are not resolvable using a single-mode column. researchgate.netchromatographytoday.com

For instance, trimodal stationary phases combining reversed-phase, anion-exchange, and cation-exchange functionalities have been evaluated for PS-ON analysis, demonstrating retention through both AEX and hydrophobic interaction chromatography (HIC) mechanisms. nih.gov The Scherzo-SS-C18 column, a mixed-mode resin, has proven effective in purifying complex conjugates, such as N-acetylgalactosamine (GalNAc)-modified oligonucleotides, providing high purity and even some resolution of diastereomers. nih.gov

An orthogonal chromatographic strategy, where two different separation techniques are used sequentially, is another highly effective approach. nih.gov The complementary nature of AEX and mixed-mode chromatography can be exploited to purify challenging products. nih.gov A two-dimensional liquid chromatography (2D-LC) setup, which might use a mixed-mode column in the first dimension followed by a hydrophilic interaction liquid chromatography (HILIC) column in the second, can provide the peak capacity needed for comprehensive impurity profiling and characterization. dntb.gov.ua

Table 3: Applications of Mixed-Mode and Hybrid Chromatography for Oligonucleotides
ApproachKey FeaturesApplication ExampleCitations
Scherzo-SS-C18 Mixed-Mode ColumnCombines anion-exchange (AEX) and hydrophobic interaction (HIC) functionalities.Purification of GalNAc-modified siRNA conjugates, achieving high purity (90-94%) and some diastereomer resolution. nih.gov, nih.gov
Orthogonal AEX and Mixed-ModeUtilizes two columns with different selectivities (e.g., TSKgel SuperQ-5PW for AEX and Scherzo-SS-C18 for mixed-mode).Provides a complementary approach for challenging purifications of oligonucleotide-GalNAc conjugates where single-column methods are insufficient. nih.gov
2D-Liquid ChromatographyCouples two different chromatographic dimensions (e.g., mixed-mode RP/AEX followed by HILIC).Used for high-resolution impurity profiling and characterization of synthetic oligonucleotides, allowing for the separation of closely related impurities. dntb.gov.ua

Other Spectroscopic and Electrophoretic Techniques

Beyond chromatography, a suite of spectroscopic and electrophoretic methods provides deeper structural and physicochemical information about this compound derivatives.

Circular Dichroism (CD) Spectroscopy for Structural Insights

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary and tertiary structures of chiral molecules, including modified oligonucleotides. nih.govjascoinc.com The technique measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the molecular conformation. jascoinc.com For oligonucleotides, CD spectra can distinguish between different helical forms, such as A-form, B-form, and Z-form DNA, as well as more complex structures like G-quadruplexes. nih.govjst.go.jp

Table 4: Effect of Phosphorothioate (S) Modification on Duplex Stability and Structure by CD Analysis
Duplex TypeModificationEffect on Thermal Stability (Melting Temp.)Structural Insight from CD SpectraCitations
DNA-DNAOne strand phosphorothioated (S-DNA.DNA)Decreased melting temperature by ~7.8°C.CD spectrum is similar to B-form DNA but with a reduced long-wavelength band. nih.gov
DNA-RNA HybridDNA strand phosphorothioated (S-DNA.RNA)Decreased melting temperature by ~7.2°C.Spectrum remains more A-form than B-form in character, similar to the unmodified hybrid. nih.gov
DNA-DNABoth strands phosphorothioated (S-DNA.S-DNA)Most significant decrease in melting temperature.Pronounced change in the CD spectrum compared to unmodified DNA. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is considered the definitive method for the detection and characterization of paramagnetic species, including free radicals. nih.govnih.gov Since free radicals contain one or more unpaired electrons, they are ESR-active. The technique can provide information on the identity, concentration, structure, and mobility of radical species. nih.gov

In the context of phosphorodithioate or phosphorothioate compounds, ESR is not used to analyze the parent molecule directly (as it is diamagnetic) but is invaluable for studying radical-involved processes. This could include the detection of phosphorothioate adduct radicals formed during metabolic or degradation pathways, or radicals generated by external factors like irradiation. dntb.gov.ua

Due to the extremely short half-life of many biologically relevant radicals, direct detection is often not feasible. nih.gov In these cases, a technique called "spin trapping" is employed. dgk-ev.de A diamagnetic spin trap molecule reacts with the transient radical to form a more stable and persistent nitroxide radical adduct, which accumulates to an ESR-detectable concentration. nih.govdgk-ev.de The spectral characteristics of the resulting adduct can be used to identify the original, short-lived radical. dgk-ev.de An alternative method, "spin marking," involves monitoring the signal decay of a stable nitroxide radical as it is consumed by reacting with radicals generated in the system, allowing for quantification of radical production. dgk-ev.de

Table 5: ESR Spectroscopy Techniques for Radical Detection
ESR TechniquePrincipleSignal CharacteristicPrimary UseCitations
Direct DetectionDirect measurement of the ESR signal from a stable or persistent radical.A direct spectrum of the radical species.Detection of stable radicals or radicals at very low temperatures. nih.gov
Spin TrappingA diamagnetic "trap" reacts with a transient radical to form a stable radical adduct.A signal from the newly formed, stable adduct appears. The hyperfine splittings of the signal help identify the trapped radical.Detection and identification of short-lived, reactive radicals (e.g., ROS). nih.gov, dgk-ev.de
Spin MarkingA stable radical "marker" is introduced, and its reaction with other radicals is monitored.The intensity of the pre-existing marker signal decreases over time.Quantification of the rate of radical formation in a system. dgk-ev.de

Capillary Electrophoresis for Oligonucleotide Analysis

Capillary Electrophoresis (CE) is a highly efficient analytical technique used for the separation of molecules based on their size, charge, and hydrophobicity. avancebio.com It has become a cornerstone for the quality control and analysis of synthetic oligonucleotides, including those containing phosphorodithioate modifications. bio-rad.comspringernature.com The method's success stems from its high resolution, speed, minimal sample consumption, and potential for automation. bio-rad.comcreative-proteomics.com

The fundamental principle of CE involves applying an electric field across a narrow, buffer-filled capillary. creative-proteomics.com In the context of oligonucleotides, which possess a constant charge-to-mass ratio at neutral pH, separation by length requires a sieving matrix. acs.orgtandfonline.com Capillary Gel Electrophoresis (CGE) and dynamic sieving capillary electrophoresis (DSCE) are prominent techniques that employ entangled polymer solutions within the capillary to act as this matrix. bio-rad.comnih.gov These polymers allow for the high-resolution separation of oligonucleotides, often achieving single-base resolution. bio-rad.comnih.gov CGE has been extensively used for the quantitative analysis of therapeutic oligonucleotides, enabling the simultaneous determination of the parent drug and its metabolites. nih.gov

Advancements in CE methodology have expanded its analytical capabilities. For instance, analysis in free solution (without a sieving gel) can be performed at a low pH. tandfonline.com Under acidic conditions, nucleobases acquire a variable positive charge, altering the mass-to-charge ratio of the oligonucleotide based on its specific base composition, which allows for separation independent of length. tandfonline.com Furthermore, coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the single-step desalting, separation, and detailed characterization of oligonucleotides and their analogues, such as phosphorothioates. nih.govnih.gov This hyphenated technique is invaluable for synthesis control and identifying minute structural differences. nih.govnih.gov

Interactive Table:

Table 1: Comparison of Capillary Electrophoresis Methodologies for Oligonucleotide Analysis
Methodology Principle of Separation Key Features Typical Applications
Dynamic Sieving Capillary Electrophoresis (DSCE) / Capillary Gel Electrophoresis (CGE) Size-based separation using a polymer sieving matrix. bio-rad.com High resolution (often single-base), quantitative, automatable. bio-rad.comnih.gov Purity assessment of synthetic oligonucleotides, analysis of failure sequences, quantitation of therapeutic oligonucleotides and metabolites. bio-rad.comspringernature.comnih.gov
Free Solution CE at Acidic pH Separation based on base composition due to differential protonation of nucleobases at low pH. tandfonline.com No sieving media required, separates based on composition rather than length. tandfonline.com Quality control, mutation detection analysis, testing of standard and modified oligonucleotides. tandfonline.com

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation by electrophoresis followed by mass-to-charge ratio detection. nih.govnih.gov | Provides molecular mass information, enables characterization of modifications, single-step desalting and analysis. nih.govnih.gov | Synthesis control of phosphodiester and phosphorothioate oligonucleotides, characterization of failure sequences. nih.gov |

Raman and Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Information

Raman and Fourier Transform Infrared (FTIR) spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the chemical bonding and molecular structure of compounds. photometrics.net Both methods measure the vibrational modes of molecules, yielding a unique spectral "fingerprint" that can be used for identification and structural elucidation. photometrics.neteag.com These methodologies are particularly valuable for characterizing organophosphorus compounds, including molecules containing the this compound moiety. nih.gov

FTIR spectroscopy measures the absorption of infrared light by a sample at specific frequencies corresponding to the vibrational energies of its chemical bonds. photometrics.net It is a versatile technique applicable to solids, liquids, and gases for both qualitative and quantitative analysis of organic and inorganic compounds. photometrics.neteag.com Raman spectroscopy, which is complementary to FTIR, involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. researchgate.net The frequency shifts in the scattered light correspond to the vibrational modes of the molecules in the sample. researchgate.net

In the context of phosphorodithioate compounds, these techniques can identify characteristic vibrations associated with the phosphate backbone. Density Functional Theory (DFT) calculations are often employed alongside experimental work to precisely assign vibrational wavenumbers to specific bond stretches and bends. nih.gov Studies on model compounds like dimethyl phosphorodithioate have used DFT to analyze the effects of hydration and cation interaction on their vibrational features. nih.gov The characteristic vibrational frequencies for P=S, P-S, and P-O bonds provide crucial structural information. Surface-Enhanced Raman Spectroscopy (SERS), an advanced form of Raman spectroscopy, significantly enhances the signal and can be used to detect trace amounts of phosphorodithioate-containing substances, such as the pesticide phosmet. researchgate.netthermofisher.com

Interactive Table:

Table 2: Selected Vibrational Frequencies for Phosphorodithioate and Related Groups
Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Method
P=S Stretching 600 - 850 Raman / FTIR
P-S Stretching 450 - 600 Raman / FTIR
P-O-C Asymmetric Stretch 1000 - 1050 FTIR
P-O-C Symmetric Stretch 740 - 840 FTIR
PO₂⁻ Asymmetric Stretch ~1220 - 1260 Raman / FTIR
PO₂⁻ Symmetric Stretch ~1080 - 1100 Raman / FTIR
OPS⁻ Asymmetric Stretch ~1150 - 1200 Raman / FTIR

| OPS⁻ | Symmetric Stretch | ~1050 - 1080 | Raman / FTIR |

Applications in Advanced Material and Biomolecular Design Academic Research Perspectives

Phosphorodithioate-Modified Oligonucleotides in Nucleic Acid Research

The substitution of non-bridging oxygen atoms in the phosphate (B84403) backbone of oligonucleotides with sulfur atoms to create phosphorodithioate (B1214789) (PS2) linkages is a key chemical modification in nucleic acid research. researchgate.netglenresearch.com This alteration imparts unique physicochemical properties that are leveraged in various academic and therapeutic research contexts. Unlike phosphorothioate (B77711) (PS) modifications, which create a chiral center at the phosphorus atom, the symmetric nature of the phosphorodithioate linkage avoids the generation of diastereomeric mixtures, simplifying analysis and interpretation of results. glenresearch.com

A primary advantage of incorporating phosphorodithioate linkages into oligonucleotides is a significant increase in their resistance to degradation by nucleases. glenresearch.com Native phosphodiester bonds are rapidly cleaved by both endonucleases and exonucleases present in biological fluids like human serum and within cellular compartments. acs.orgcreative-biolabs.com The phosphorodithioate modification renders the internucleotidic linkage less susceptible to enzymatic hydrolysis, thereby extending the oligonucleotide's half-life. glenresearch.comacs.org

Research has demonstrated that oligonucleotides containing phosphorodithioate linkages are highly resistant to degradation in various environments, including HeLa cell nuclear and cytoplasmic extracts and human serum. acs.org Oligomers designed with alternating phosphorodithioate and standard phosphate linkages have shown exceptional stability against a panel of nucleases. acs.org This enhanced stability is even greater than that conferred by the more common phosphorothioate modification. glenresearch.com The strategic placement of these linkages is crucial; for instance, modifications at the 3' or 5' ends can protect against exonuclease activity, while incorporation throughout the sequence is necessary to resist endonucleases. creative-biolabs.com

Oligonucleotide TypeModificationObserved Nuclease ResistanceReference System
Unmodified DNAPhosphodiesterLow; susceptible to rapid degradationHeLa cell extracts, human serum, DNase I
Phosphorothioate-ModifiedPhosphorothioate (PS)Increased resistance compared to unmodified DNAGeneral (in vitro/in vivo)
Phosphorodithioate-ModifiedPhosphorodithioate (PS2)High resistance; more stable than phosphorothioatesGeneral (in vitro/in vivo)
Alternating PS2/PhosphateAlternating Phosphorodithioate and PhosphodiesterHighly resistant to degradationHeLa cell extracts, human serum, Nuclease S1

While beneficial for stability, the introduction of phosphorodithioate linkages has a notable impact on the thermal stability of nucleic acid duplexes. acs.orgoup.com Studies using thermal denaturation analysis have consistently shown that replacing phosphodiester bonds with phosphorodithioate linkages leads to a decrease in the melting temperature (Tm) of the duplex. acs.orgnih.gov This reduction in stability is generally proportional to the number of phosphorodithioate modifications within the oligonucleotide strand. acs.org

For example, a study on the self-complementary 12-mer d(CGCGAATTCGCG) found that the fully unmodified duplex had a Tm of 68°C. oup.comnih.govresearchgate.net Replacing all linkages with phosphorothioates lowered the Tm to 49°C, while full substitution with phosphorodithioate linkages resulted in a significant drop to 21°C under the same high-salt conditions. oup.comnih.govresearchgate.net Despite this destabilization, the melting process remains highly cooperative, similar to that of unmodified duplexes. acs.org Interestingly, even with this lower Tm, NMR studies indicate that phosphorodithioate-modified oligonucleotides can still form duplex structures with base-pairing similar to the parent compound, although some structural heterogeneity, such as the potential for hairpin loop formation, has been noted. nih.govnih.gov

Table 1: Effect of Backbone Modification on the Melting Temperature (Tm) of the d(CGCGAATTCGCG) Duplex
Backbone LinkageMelting Temperature (Tm)Change in Tm (ΔTm) from Unmodified
Phosphodiester (Unmodified)68°CN/A
Phosphorothioate (Fully Modified)49°C-19°C
Phosphorodithioate (Fully Modified)21°C-47°C
Data derived from spectrophotometric measurements in 1 M NaCl buffer. oup.comnih.govresearchgate.net

In the field of aptamer technology, phosphorodithioate modifications serve as a valuable tool for post-selection optimization and rational design. researchgate.net Aptamers are short, single-stranded nucleic acid sequences selected for their ability to bind to specific targets with high affinity. frontiersin.org Introducing phosphorodithioate linkages can enhance their therapeutic potential by improving nuclease resistance and, in some cases, increasing binding affinity toward the target molecule. researchgate.netnih.gov

The increased "stickiness" or general binding affinity of sulfur-modified oligonucleotides towards proteins can be strategically harnessed. nih.gov However, this requires careful optimization, as a high density of phosphorodithioate linkages can lead to non-specific binding, potentially reducing the aptamer's specificity. nih.gov Research has shown that only a limited number of strategically placed phosphorodithioate modifications may be needed to achieve a significant increase in binding affinity for a specific target. nih.gov This modification is particularly useful in post-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) optimization, where selected aptamers are chemically altered to improve their performance characteristics for diagnostic or therapeutic applications. glenresearch.com Furthermore, combinatorial libraries of phosphorodithioate oligonucleotides have been developed to directly select for "thioaptamers" with desired binding properties. nih.gov

Phosphorodithioates as Precursors in Nanomaterials Synthesis (e.g., metal phosphides, sulfides)

Beyond their use in modifying biomolecules, phosphorodithioate compounds, particularly dialkyl dithiophosphoric acids and their salts, serve as effective single-source precursors in the synthesis of advanced nanomaterials. These molecules contain phosphorus and sulfur in a single, well-defined stoichiometric ratio, making them ideal for producing metal sulfide (B99878) and metal phosphide (B1233454) nanoparticles. The synthesis typically involves the thermal decomposition of a metal-phosphorodithioate complex.

This approach offers control over the size and structure of the resulting nanoparticles by adjusting reaction parameters such as precursor concentration and temperature. mdpi.com For example, phosphorodithioate derivatives have been utilized in the synthesis of various nanomaterials, including gold nanoclusters. sbgrid.org The use of these precursors is part of a broader field of materials chemistry that seeks to design molecular precursors for the controlled fabrication of nanostructured materials with specific properties and applications. lodz.pl

Mechanistic Probes in Biochemical Systems (Focus on chemical mechanisms, not direct biological effects)

Phosphorodithioate compounds are valuable tools for investigating the chemical mechanisms of certain enzymatic reactions, particularly those involving oxidation and detoxification pathways. Their unique reactivity allows them to act as probes to elucidate complex biochemical transformations.

The metabolism of organophosphorus pesticides containing a phosphorodithioate moiety provides a clear example of their use as mechanistic probes. The biological activity of these pesticides often requires oxidative desulfurization, a process mediated by Cytochrome P450 (CYP) enzymes, which converts the P=S (thiono) group to a P=O (oxono) group. acs.orgnih.gov

Theoretical and experimental studies on this transformation have revealed a detailed chemical mechanism. acs.orgacs.orgnih.gov The process is initiated by the oxidation of the terminal sulfur atom by the active oxygen species of the CYP enzyme. acs.orgnih.gov This step is followed by an intramolecular rearrangement, or ring-closing mechanism, that forms a transient, unstable phosphooxathiirane intermediate. acs.orgnih.gov This three-membered ring then collapses, leading to the release of a reactive sulfur atom and the formation of the corresponding oxygenated (oxon) product. nih.gov Studying this reaction has not only clarified the metabolic activation of these compounds but has also provided insights into the mechanism of CYP inhibition, where the released sulfur atom can covalently modify and inactivate the enzyme. acs.orgnih.gov

Reaction Pathway for CYP-Mediated Desulfurization:

Sulfur Oxidation: The P=S bond of the phosphorodithioate interacts with the activated oxygen of the Cytochrome P450 heme center. acs.orgnih.gov

Intermediate Formation: A highly reactive phosphooxathiirane intermediate is formed. nih.gov

Rearrangement and Product Release: The intermediate rearranges, breaking the P-S and S-O bonds to form the stable P=O product and releasing an elemental sulfur atom. nih.gov

Radical Scavenging Mechanisms and Redox Behavior

The antioxidant properties of phosphorodithioate derivatives, particularly metal salts like zinc dialkyldithiophosphates (ZDDPs), are well-documented, functioning through mechanisms that include the decomposition of peroxides and the scavenging of free radicals. sae.orgcn-lubricantadditive.com The core of this reactivity lies in the sulfur atoms within the phosphorodithioate moiety.

Research into the antioxidant mechanism of ZDDPs indicates that they can act as radical-scavenging antioxidants. sae.org The process is complex and can involve multiple pathways. One proposed mechanism involves the reaction of peroxy radicals at the metal center of the complex, possibly through an electron transfer or an SH2 (homolytic substitution at a multivalent atom) process. cdnsciencepub.com

Detailed studies on the oxidation of phosphorothioates by potent radicals like hydroxyl (•OH) and dichloride (Cl₂⁻•) radicals have identified the formation of sulfur-centered hemi-bonded radical intermediates. nih.gov For instance, the reaction of a phosphorothioate with a Cl₂⁻• radical leads to a transient species, -P–S∴Cl, which is a two-center, three-electron bond. nih.gov A crucial subsequent step is the formation of a dimer radical, -P–S∴S–P-, which ultimately leads to a stable disulfide-linked product, -P–S–S–P-. nih.gov This pathway represents a significant mode of radical-induced degradation and highlights the role of the sulfur atom as a primary redox-active site. nih.gov It is plausible that dihydrogen phosphorodithioate follows a similar mechanism when scavenging radicals.

The redox behavior of dithiophosphates has been explored through electrochemical studies. The electrochemical oxidation of diethyl dithiophosphate (B1263838) on gold and platinum electrodes shows that the compound can be adsorbed onto the metal surface, and at sufficiently anodic potentials, it is oxidized to its corresponding disulfide, (DTP)₂. journals.co.za The oxidation process for zinc bis(O,O-dialkyl phosphorodithioates) on a glassy-carbon electrode is irreversible and occurs at a large overpotential, suggesting a complex electron transfer process. researchgate.net The initial step is believed to be the dissociation of the complex, followed by the irreversible electrochemical oxidation of the dithiophosphate ion and subsequent rapid dimerization of the resulting radicals. researchgate.net

The table below summarizes key findings from electrochemical studies on dithiophosphate derivatives.

Compound/SystemElectrodeKey FindingsReference(s)
Diethyl dithiophosphateGold, PlatinumAdsorption onto electrode surface; oxidation to disulfide at anodic potentials. journals.co.za
Zinc bis(O,O-dialkyl phosphorodithioates)Glassy-carbonIrreversible oxidation at high overpotential; involves dissociation and radical dimerization. researchgate.net
Dicresyl dithiophosphateCarbon paste modified with TiO₂ nanoparticlesNanoparticles enhance electron transfer, lowering charge transfer resistance. mdpi.com
Dithiophosphate-Iodide SystemGlassy carbonDithiophosphates are oxidized by iodine in a catalytic process. osti.gov

Chemical Aspects of Phosphorothioate-Protein and Phosphorodithioate-Protein Interactions

The substitution of one or both non-bridging oxygen atoms in the phosphate backbone of nucleic acids with sulfur to form phosphorothioates (PS) and phosphorodithioates (PS2) significantly influences their interaction with proteins. This modification is a cornerstone of antisense oligonucleotide (ASO) therapeutics, enhancing their metabolic stability and modulating their pharmacokinetic properties through protein binding. sae.orgcdnsciencepub.com

The chemical basis for the enhanced affinity of phosphorothioate-modified nucleic acids for proteins stems from a combination of electrostatic and hydrophobic interactions. sae.orgcn-lubricantadditive.com The phosphorothioate linkage introduces a "soft" sulfur atom in place of a "hard" oxygen atom. While both atoms carry a negative charge, the larger, more polarizable sulfur atom alters the local charge distribution and hydration shell. cn-lubricantadditive.com

Structural studies have provided detailed insights into these interactions. A crystal structure of a protein in complex with a fully phosphorothioate-modified DNA oligonucleotide revealed a network of electrostatic and hydrophobic contacts. sae.org The protein interacts with the PS nucleic acid through these forces, which are stronger than those formed with a natural phosphodiester backbone. sae.orgcn-lubricantadditive.com The sulfur atom's ability to form more extensive hydrophobic interactions is a key factor in the enhanced affinity. cn-lubricantadditive.com

The nature of this "thio-effect" is considered to be mainly electrostatic. acs.org The negative charge in a phosphorothioate moiety is thought to be more localized on the sulfur atom compared to the more even distribution between the two non-bridging oxygens in a standard phosphate group. acs.org This localized negative charge can lead to stronger electrostatic interactions with positively charged amino acid residues, such as lysine, on the protein surface.

For phosphorodithioates (PS2), where both non-bridging oxygens are replaced by sulfur, the affinity for proteins is further enhanced. A study using biolayer interferometry to evaluate the interaction between the MS2 coat protein and its cognate RNA hairpin modified with a phosphorodithioate linkage demonstrated a significant increase in binding affinity compared to the unmodified or phosphorothioate-modified counterparts. mdpi.com This enhanced affinity is attributed to the unique properties of the PS2 moiety, although the precise structural basis is still an area of active investigation.

The table below summarizes the key chemical interactions involved in phosphorothioate/phosphorodithioate-protein binding.

Interaction TypeDescriptionContributing MoietiesReference(s)
Electrostatic Interactions Attraction between the negatively charged sulfur atom(s) of the PS/PS2 linkage and positively charged amino acid residues.Phosphorothioate/Phosphorodithioate (negative charge), Lysine/Arginine (positive charge) sae.orgacs.org
Hydrophobic Interactions Favorable interactions between the nonpolar sulfur atom and hydrophobic pockets or residues on the protein surface.Phosphorothioate/Phosphorodithioate (sulfur atom), Nonpolar amino acid side chains sae.orgcn-lubricantadditive.com
Hydrogen Bonding The sulfur atom can act as a hydrogen bond acceptor, although these bonds may have different characteristics than those involving oxygen.Sulfur atom of PS/PS2 linkage, Hydrogen bond donors on protein acs.org

These interactions are critical as they govern the distribution, cellular uptake, and ultimately the therapeutic efficacy and potential toxicity of modified oligonucleotides. cdnsciencepub.comjournals.co.zaacs.org A detailed understanding of these chemical aspects is essential for the rational design of safer and more potent nucleic acid-based drugs. cdnsciencepub.com

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies for Complex Phosphorodithioate (B1214789) Architectures

The precise control of the three-dimensional arrangement of atoms (stereochemistry) at the phosphorus center in phosphorodithioate linkages is a critical challenge, particularly in the synthesis of complex molecules like therapeutic oligonucleotides. The development of novel stereoselective synthetic methodologies is a key area of future research.

Current research has demonstrated the use of chiral auxiliaries, such as xylose derivatives and oxazaphospholidine monomers, to achieve high diastereoselectivity in the synthesis of phosphorothioate (B77711) and, by extension, phosphorodithioate linkages. acs.orgrsc.orgroyalsocietypublishing.org For instance, the use of 1,2-O-cyclopentylidene-5-deoxy-5-isopropylamino-α-d-xylofuranose as a chiral auxiliary has enabled the synthesis of dithymidine phosphorothioates with 98% diastereomeric excess. acs.org Similarly, oxazaphospholidine monomers have been successfully employed for the stereocontrolled solid-phase synthesis of boranophosphate/phosphate (B84403) and phosphorothioate/phosphate chimeric oligouridylates. royalsocietypublishing.org

Future work will likely focus on:

New Chiral Auxiliaries: The design and synthesis of more efficient and versatile chiral auxiliaries to control the stereochemical outcome of the phosphitylation reaction.

Catalytic Enantioselective Methods: The development of catalytic methods, potentially using chiral transition metal complexes or organocatalysts, to replace the need for stoichiometric amounts of chiral auxiliaries, making the process more atom-economical and scalable.

Dynamic Stereochemistry: Exploring dynamic kinetic resolution or other dynamic stereochemical approaches to convert a racemic mixture of phosphorus precursors into a single desired stereoisomer.

These advancements will be instrumental in producing stereopure phosphorodithioate-containing molecules, which is crucial as different stereoisomers can exhibit distinct biological activities and physicochemical properties. nih.gov

Exploration of New Ligand Architectures and Coordination Chemistry with Diverse Metal Centers

While the application of phosphorodithioates in biomolecules is a major research focus, the coordination chemistry of the dihydrogen phosphorodithioate anion and its organic derivatives as ligands for metal centers remains a fertile ground for exploration. These ligands can coordinate to metal ions in various modes (e.g., monodentate, bidentate, bridging), leading to the formation of a wide array of coordination complexes with potentially interesting catalytic, material, or biological properties.

Research in the broader field of phosphorus-based ligands, such as aminophosphines, has shown that their coordination to metals like platinum(II) can result in complexes with significant biological activity. researchgate.net The principles of coordination chemistry suggest that phosphorodithioate ligands, with their soft sulfur donor atoms, would form stable complexes with soft metal ions. weebly.comscribd.com

Future research in this area will likely involve:

Synthesis of Novel Phosphorodithioate Ligands: The design and synthesis of new organic phosphorodithioate ligands with varied steric and electronic properties to tune the characteristics of the resulting metal complexes.

Coordination with a Wider Range of Metals: A systematic exploration of the coordination chemistry of phosphorodithioate ligands with a diverse range of transition metals, lanthanides, and actinides.

Catalytic Applications: Investigating the potential of the resulting metal-phosphorodithioate complexes as catalysts for various organic transformations, leveraging the unique electronic and steric environment provided by the phosphorodithioate ligand.

Materials Science: Exploring the use of these complexes in the development of new materials, such as single-source precursors for metal sulfide (B99878) nanoparticles or as components of functional polymers.

Advanced Computational Modeling for Multiscale Systems and Complex Reactivity

Computational modeling has become an indispensable tool for understanding and predicting the behavior of chemical and biological systems. acs.org For phosphorodithioate-containing systems, advanced computational methods are crucial for elucidating their structure, dynamics, and reactivity at multiple scales.

Molecular dynamics (MD) simulations, for example, are being used to understand the structural and dynamic effects of phosphorothioate modifications on nucleic acids. nih.gov These simulations require accurate force field parameters to describe the interactions of the modified backbone. nih.gov The development and validation of such parameters are an ongoing area of research.

Future directions in computational modeling of phosphorodithioate systems will likely include:

Multiscale Modeling: Integrating quantum mechanical (QM) methods, which can describe bond breaking and formation, with classical molecular mechanics (MM) and coarse-grained (CG) models. This multiscale approach will enable the study of complex processes, from enzymatic reactions involving phosphorodithioates to the self-assembly of large biomolecular complexes. srce.hr

Enhanced Sampling Techniques: Employing advanced simulation techniques like metadynamics, umbrella sampling, and replica-exchange molecular dynamics to explore the conformational landscapes and free energy profiles of flexible phosphorodithioate-containing molecules and their interactions.

Machine Learning Potentials: Developing machine learning-based potentials that can offer the accuracy of QM methods at a fraction of the computational cost, allowing for longer and larger-scale simulations.

These computational advancements will provide invaluable insights into reaction mechanisms, guide the design of new molecules with desired properties, and help interpret experimental data. acs.org

Integration of Multimodal Analytical Techniques for Comprehensive Characterization

A thorough understanding of the structure, purity, and properties of phosphorodithioate-containing compounds requires a combination of analytical techniques. The inherent complexity of these molecules, especially when they are part of large biomolecules with multiple stereocenters, necessitates a multimodal analytical approach.

For phosphorothioate-modified oligonucleotides, various liquid chromatography-based methods, including ion-pair reversed-phase liquid chromatography (IP-RPLC), anion-exchange chromatography (AEX), and mixed-mode chromatography, are used to separate and characterize diastereomers. nih.gov These chromatographic techniques are often coupled with mass spectrometry (MS) for detailed structural elucidation. acs.org

Future trends in the analytical characterization of phosphorodithioates will likely involve:

Hyphenated Techniques: The increased use of hyphenated techniques, such as two-dimensional liquid chromatography (2D-LC) coupled to high-resolution mass spectrometry (HRMS), to improve the resolution and characterization of complex mixtures.

Advanced Mass Spectrometry: The application of advanced MS techniques, including tandem MS (MS/MS) with various fragmentation methods (e.g., collision-induced dissociation (CID), ultraviolet photodissociation (UVPD)) and ion mobility-mass spectrometry (IM-MS), to gain detailed structural information, including the location of the phosphorodithioate modification and its stereochemistry. acs.org

Spectroscopic Methods: The use of advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy and vibrational circular dichroism (VCD), to probe the three-dimensional structure and stereochemistry of phosphorodithioate-containing molecules in solution.

Correlative Analysis: The integration of data from multiple analytical platforms to build a comprehensive picture of the material's properties, from the molecular level to its bulk characteristics. osti.gov

This integrated analytical approach will be crucial for quality control in the manufacturing of phosphorodithioate-based therapeutics and for a deeper understanding of their structure-function relationships.

Rational Design of Chemically Modified Biomolecules with Tailored Physicochemical and Mechanistic Properties

The rational design process involves a deep understanding of how specific chemical modifications impact the structure, thermodynamics, and biological activity of the biomolecule. For example, the introduction of phosphorothioate linkages can weaken the cohesion of DNA sticky ends, leading to the formation of fewer but larger crystals. researchgate.net In the context of ASOs, the strategic placement of phosphodiester (PO) and phosphorothioate (PS) linkages in chimeric backbones is being explored to balance nuclease stability, binding affinity, and the reduction of undesirable stereoisomers. nih.govmdpi.com

Future research in this area will focus on:

Novel Backbone Modifications: Moving beyond simple phosphorodithioate substitutions to explore more complex and novel backbone chemistries that can impart even greater control over the properties of the biomolecule.

Combinatorial Chemistry and High-Throughput Screening: Employing combinatorial approaches to generate large libraries of modified biomolecules, which can then be screened for desired activities using high-throughput assays.

Predictive Modeling: Using the computational tools described in section 8.3 to build predictive models that can guide the design of new biomolecules with a higher probability of success, reducing the need for extensive trial-and-error synthesis and testing.

Targeted Delivery: Integrating phosphorodithioate-modified biomolecules with targeting ligands to ensure their delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.

The continued development of rational design strategies will accelerate the discovery and development of new and improved phosphorodithioate-based therapeutics for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for dihydrogen phosphorodithioate in oligonucleotide chemistry, and how do they differ in efficiency?

  • Methodological Answer : Two main approaches are used:

  • H-phosphonothioate method : Nucleoside 3′-H-phosphonothioate precursors are condensed using sulfurizing agents (e.g., S-(4-chlorophenyl) derivatives). This method allows controlled placement of phosphorodithioate (PS₂) linkages and achieves yields of 75–90% under anhydrous conditions .
  • Thioamidite method : Phosphoramidite reagents with sulfur-protecting groups (e.g., dimethylamino or pyrrolidinyl) are activated for coupling. This method is more stereospecific but requires rigorous exclusion of oxygen .
    • Data Table : Comparison of Synthesis Methods
MethodYield (%)Reaction Time (hr)Stereochemical Control
H-phosphonothioate75–904–6Moderate
Thioamidite65–858–12High

Q. How does sulfur substitution in this compound influence enzymatic stability compared to phosphodiesters?

  • Methodological Answer : The replacement of non-bridging oxygen atoms with sulfur creates steric and electronic hindrance, reducing cleavage by endonucleases (e.g., 10-fold slower degradation in serum compared to unmodified RNA). Stability assays using gel electrophoresis or mass spectrometry under physiological conditions (37°C, pH 7.4) are recommended to quantify resistance .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing this compound-containing oligonucleotides?

  • Methodological Answer :

  • Chiral auxiliaries : Use of (R)- or (S)-configured thiophosphoramidites to control stereochemistry during coupling .
  • Post-synthetic modification : Enzymatic or chemical resolution of diastereomers using chiral HPLC (e.g., with amylose-based columns) .
    • Key Finding : Stereoselective synthesis improves binding affinity to target proteins (e.g., thrombin-binding aptamers show 3–5× higher affinity for specific stereoisomers) .

Q. How can researchers reconcile contradictory data on the thermal stability of this compound linkages under varying pH conditions?

  • Methodological Answer :

  • Systematic stability assays : Conduct thermal denaturation studies (UV-Vis or CD spectroscopy) across pH 5.0–9.0. For example:
  • At pH < 6.0, PS₂ bonds show reduced stability due to protonation of sulfur atoms.
  • At pH > 8.0, hydroxide ions accelerate hydrolysis .
  • Controlled hydration : Use lyophilized samples or anhydrous solvents to minimize hydrolysis artifacts.

Q. What analytical techniques are most effective for characterizing this compound purity and structural integrity?

  • Methodological Answer :

  • Mass spectrometry (MS) : MALDI-TOF or ESI-MS detects sulfur-specific isotopic patterns (e.g., 32S/34S ratio).
  • 31P NMR : Distinct chemical shifts at 55–60 ppm for PS₂ vs. 0–3 ppm for phosphodiesters .
  • X-ray crystallography : Resolves stereochemistry in crystalline oligonucleotide complexes .

Research Design & Data Analysis

Q. How should researchers design experiments to evaluate the biological activity of this compound-modified oligonucleotides?

  • Methodological Answer :

  • In vitro assays : Measure binding kinetics (SPR or ITC) and gene silencing efficiency (qPCR for target mRNA levels).
  • In vivo models : Use fluorescently tagged PS₂ oligonucleotides in zebrafish embryos or murine systems to track biodistribution and stability .
    • Pitfall Avoidance : Include phosphodiester controls to isolate sulfur-specific effects.

Q. What statistical approaches are suitable for analyzing contradictory results in phosphorodithioate-protein interaction studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from SPR, EMSA, and computational docking studies using random-effects models to account for variability in binding conditions.
  • Sensitivity analysis : Test if outliers arise from assay-specific factors (e.g., ionic strength, temperature) .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

  • Methodological Answer :

  • Detailed protocols : Document sulfurization time, reagent purity (≥98% by HPLC), and anhydrous conditions.
  • Data archiving : Share raw NMR/MS spectra and synthetic procedures via repositories like Zenodo or Figshare .

Q. What ethical guidelines apply to studies involving this compound toxicity in biological systems?

  • Methodological Answer :

  • Institutional Review : Submit protocols for IACUC or IRB approval if using animal/human cells.
  • Toxicity screening : Conduct MTT assays on HEK293 or HepG2 cells at 10–100 µM concentrations to establish safe thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.